molecular formula C14H14O2 B6370084 2-(4-Methoxy-3-methylphenyl)phenol CAS No. 1255637-98-9

2-(4-Methoxy-3-methylphenyl)phenol

Katalognummer: B6370084
CAS-Nummer: 1255637-98-9
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: BSQVVKPHEHRFEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Methoxy-3-methylphenyl)phenol is a biphenyl compound of significant interest in organic chemistry and materials science research. This chemical scaffold is frequently explored in the study of lignin pyrolysis and biomass conversion. Research into similar methoxy-methylphenol structures indicates their role as key intermediates in the thermal breakdown of lignin, where demethoxylation and dealkylation reactions produce valuable smaller phenolic molecules . Furthermore, structurally analogous compounds have demonstrated potential in biological research, with studies showing that certain derivatives possess notable anti-inflammatory properties. For instance, research on similar molecules has revealed mechanisms of action that involve the inhibition of inflammatory pathways in human monocytic cells, such as suppressing the PKCδ/JNK/AP-1 signaling cascade and downstream expression of inflammatory mediators . This suggests potential research applications for 2-(4-Methoxy-3-methylphenyl)phenol in the development of novel therapeutic agents. Researchers value this compound for its utility in synthetic organic chemistry, particularly as a building block for more complex molecular architectures. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(4-methoxy-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-11(7-8-14(10)16-2)12-5-3-4-6-13(12)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQVVKPHEHRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683483
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-98-9
Record name 4'-Methoxy-3'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Mechanism of Formation for 2-(4-Methoxy-3-methylphenyl)phenol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific biaryl architectures, such as 2-(4-methoxy-3-methylphenyl)phenol derivatives, is a cornerstone of modern drug development and materials science. These ortho-arylphenol scaffolds are critical structural motifs found in organocatalysts, phosphite ligands, and biologically active macromolecules.

This technical whitepaper provides an in-depth mechanistic analysis of the formation of this specific biaryl system. We evaluate the causality behind experimental design choices and detail the self-validating protocols for the two most robust synthetic paradigms: Suzuki-Miyaura Cross-Coupling and Directed C-H Arylation . Furthermore, we explore emerging transition-metal-free aryne methodologies that offer orthogonal synthetic pathways.

Mechanistic Paradigm I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the industrial standard for constructing C(sp2)-C(sp2) bonds due to its reliability and broad functional group tolerance1[1]. To synthesize 2-(4-methoxy-3-methylphenyl)phenol, the ideal coupling partners are 2-bromophenol and (4-methoxy-3-methylphenyl)boronic acid . The specific borylation of anisole derivatives to generate the nucleophilic partner can be achieved via highly selective C(sp2)-H functionalization 2[2].

Causality of Experimental Choices
  • Catalyst Selection (Pd(dppf)Cl₂): The use of a bidentate phosphine ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is not arbitrary. The steric bulk of the ferrocene backbone compresses the C-Pd-C bond angle in the intermediate diaryl-Pd(II) complex. Furthermore, the bidentate nature enforces a cis-coordination geometry, which is a strict stereoelectronic prerequisite for the final reductive elimination step.

  • Base Selection (K₂CO₃ in H₂O/Dioxane): The boronic acid itself is a poor nucleophile. The addition of an aqueous carbonate base quaternizes the boron atom, converting it into a highly nucleophilic boronate anion [ArB(OH)3]-. This facilitates the crucial transmetalation step onto the relatively electron-rich Pd(II) center.

Mechanistic Workflow

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OA + 2-Bromophenol TM Transmetalation Diaryl-Pd(II) Complex OA->TM + (4-Methoxy-3-methylphenyl)boronic acid + K2CO3 RE Reductive Elimination Product Formation TM->RE RE->Pd0 - Product Product 2-(4-Methoxy-3-methylphenyl)phenol RE->Product

Figure 1: Suzuki-Miyaura catalytic cycle for the formation of the target biaryl derivative.

Protocol 1: Self-Validating Suzuki-Miyaura Synthesis

Objective: High-yield synthesis of 2-(4-methoxy-3-methylphenyl)phenol.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 2-bromophenol (1.0 mmol), (4-methoxy-3-methylphenyl)boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (4.0 mL) followed by an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL).

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is self-validating: a successful catalytic cycle maintains a homogenous yellow/orange organic phase. The appearance of a black precipitate (Pd black) indicates catalyst deactivation.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure biaryl product. Confirm identity via ¹H NMR (diagnostic methoxy singlet at ~3.8 ppm and phenolic OH stretch).

Mechanistic Paradigm II: Directed C-H Arylation

While cross-coupling requires pre-functionalized substrates, directed C-H arylation offers a highly atom-economical alternative by directly functionalizing the ortho-C-H bond of the phenol3[3]. This "umpolung" approach utilizes the phenol hydroxyl group to direct the transition metal into the adjacent C-H bond 4[4].

Causality of Experimental Choices
  • Additive Selection (Pivalic Acid - PivOH): The Concerted Metalation-Deprotonation (CMD) mechanism relies heavily on the carboxylate additive. PivOH is chosen over acetic acid because its steric bulk prevents the formation of stable, unreactive palladium-carboxylate dimers. It acts as an agile intramolecular proton shuttle, significantly lowering the transition state energy required to cleave the C-H bond.

  • Solvent Selection (HFIP): Hexafluoroisopropanol (HFIP) is highly polar and strongly hydrogen-bonding, yet non-nucleophilic. It stabilizes the transition metal intermediates and prevents off-target solvent coordination, which is critical for maintaining high turnover frequencies.

Mechanistic Workflow

CH_Arylation_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition Ar-Pd(II)-Br Pd0->OA + 4-Bromo-1-methoxy-2-methylbenzene CMD Concerted Metalation-Deprotonation (CMD) with Phenol OA->CMD + Phenol, PivOH RE Reductive Elimination CMD->RE RE->Pd0 - Product Product 2-(4-Methoxy-3-methylphenyl)phenol RE->Product

Figure 2: Directed C-H arylation pathway via Concerted Metalation-Deprotonation (CMD).

Protocol 2: Self-Validating Directed C-H Arylation

Objective: Atom-economical synthesis of the target biaryl via C-H activation.

  • Preparation: In a sealed pressure tube, combine phenol (1.0 mmol), 4-bromo-1-methoxy-2-methylbenzene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).

  • Solvent Addition: Add HFIP (3.0 mL) under an inert atmosphere.

  • Reaction: Seal the tube and heat to 110°C for 24 hours.

  • Validation Checkpoint: The reaction mixture will transition from orange to a deep red hue, indicating the formation of the active Pd-aryloxy intermediate. GC-MS aliquots should be taken at 12 hours to confirm the mass of the desired cross-coupled product (m/z = 214.26) and rule out homocoupling artifacts.

  • Workup & Purification: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Orthogonal Approach: Aryne-Mediated Arylation

Recent literature highlights a transition-metal-free approach utilizing aryne intermediates, which provides a direct synthetic pathway to 2-arylphenols without the need for protecting group manipulations5[5]. Furthermore, formal Bismuth(V)-mediated C-O arylation strategies have emerged as powerful tools for synthesizing complex 2-arylphenols from guaiacols6[6].

By reacting phenol with 4-chloro-1-methoxy-2-methylbenzene in the presence of strong bases (e.g., tBuONa) and AgOAc, an aryne intermediate is generated in situ. The phenoxide nucleophile attacks the aryne, followed by a rapid rearrangement to form the ortho-C-C bond. While yields are generally lower than Pd-catalyzed methods, this route entirely circumvents heavy metal contamination, which is highly advantageous for late-stage pharmaceutical synthesis.

Quantitative Comparative Analysis

The table below summarizes the technical metrics of the discussed mechanistic pathways to assist process chemists in selecting the optimal route based on scale and purity requirements.

MetricSuzuki-Miyaura Cross-CouplingDirected C-H ArylationAryne-Mediated Arylation
Primary Bond Formed C(sp2)-C(sp2)C(sp2)-C(sp2)C(sp2)-C(sp2)
Catalyst System Pd(dppf)Cl₂Pd(OAc)₂ / Ru(p-cymene)Cl₂None (Transition-metal-free)
Key Intermediates Boronate complex, Diaryl-Pd(II)Ar-Pd(II)-X, CMD Transition StateBenzyne intermediate
Atom Economy Moderate (generates boronic acid waste)High (generates HX waste)Moderate (requires strong base/Ag salts)
Typical Yield 85 - 95%65 - 80%50 - 70%
Scalability Excellent (Industrial standard)Good (Emerging in process chemistry)Fair (Limited by aryne reactivity)

Conclusion

The synthesis of 2-(4-methoxy-3-methylphenyl)phenol derivatives can be achieved through highly divergent mechanistic pathways. The Suzuki-Miyaura cross-coupling provides unmatched reliability and scalability through predictable transmetalation kinetics. Conversely, Directed C-H Arylation represents the frontier of atom-economical synthesis, leveraging Concerted Metalation-Deprotonation to bypass pre-functionalization. By understanding the causality behind ligand, base, and solvent selections, researchers can engineer highly efficient, self-validating synthetic systems tailored to their specific developmental needs.

References

  • Truong, T., & Daugulis, O. (2012). Divergent Reaction Pathways for Phenol Arylation by Arynes: Synthesis of Helicenes and 2-Arylphenols. Chemical Science. 5

  • Shen, X., et al. (2017). Preparation of Quaternary Centers via Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Tertiary Sulfones. Journal of the American Chemical Society. 1

  • Jiao, L., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. MDPI. 2

  • Ackermann, L., et al. (2010). Umpolung Direct Arylation Reactions: Facile Process Requiring Only Catalytic Palladium and Substoichiometric Amount of Silver Salts. Journal of the American Chemical Society. 4

  • Oi, S., et al. (2010). Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. PMC. 3

  • Barton, D., et al. (2025). Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. Organic Letters. 6

Sources

Electronic and Steric Profiling of 2-(4-Methoxy-3-methylphenyl)phenol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl scaffold is a privileged structure in drug discovery, catalysis, and materials science. Among these, 2-(4-Methoxy-3-methylphenyl)phenol presents a highly nuanced interplay of steric hindrance and electronic enrichment. This technical guide provides an in-depth analysis of its conformational dynamics, orbital energy modulations, and the field-proven synthetic methodologies required to construct this sterically demanding axis.

Structural Conformation & Steric Hindrance

The structural integrity and reactivity of 2-(4-Methoxy-3-methylphenyl)phenol are fundamentally governed by its ortho-substituted biaryl axis.

The presence of the hydroxyl (-OH) group at the ortho position of Ring A (the phenol ring) introduces significant van der Waals repulsion against the ortho-protons of Ring B. To minimize this steric strain, the molecule deviates from coplanarity, adopting a preferred dihedral angle typically ranging between 50° and 70°[1]. This non-planar conformation restricts free rotation around the C(sp2)-C(sp2) biaryl bond, establishing a rotational barrier that can lead to transient atropisomerism at lower temperatures.

Furthermore, on Ring B, the adjacent meta-methyl and para-methoxy groups exhibit localized steric interactions. The methyl group effectively locks the methoxy group into a specific conformation that minimizes steric clash with the methyl protons, thereby dictating the precise angle of orbital overlap between the oxygen lone pairs and the aromatic π-system.

Electronic Landscape & Orbital Dynamics

The electronic architecture of this biaryl system is characterized by profound electron density enrichment, driven by synergistic substituent effects across both rings.

Ring A is activated by the strongly electron-donating phenolic -OH group via resonance (+R), despite its weak inductive withdrawal (-I). Conversely, Ring B is functionalized with a para-methoxy group (a powerful +R donor) and a meta-methyl group (an inductive +I and hyperconjugative donor). The combined effect of these electron-donating groups significantly destabilizes (raises) the energy of the Highest Occupied Molecular Orbital (HOMO)[2].

Because the steric hindrance prevents a fully planar conformation, extended π-conjugation across the biaryl axis is restricted[1]. Consequently, the HOMO is largely localized over the highly electron-rich Ring B. This elevated HOMO level dramatically lowers the oxidation potential of the molecule, making it highly susceptible to electrophilic aromatic substitution and oxidative dimerization.

Visualizing Molecular Dynamics

G cluster_steric Steric Constraints cluster_electronic Electronic Contributions S1 Ortho-OH Group on Ring A S2 Dihedral Angle Twist (~50-70°) S1->S2 S3 Restricted Conjugation Across Biaryl Axis S2->S3 R1 Overall Reactivity: High Nucleophilicity & Oxidation Susceptibility S3->R1 Limits Planar Overlap E1 Para-OMe & Meta-Me (+R, +I Effects) E2 Electron-Rich Ring B E1->E2 E3 Destabilized (Raised) HOMO Level E2->E3 E3->R1 Enhances Oxidation Potential

Logical relationship mapping the steric and electronic properties to overall chemical reactivity.

Data Presentation: Physicochemical Summary

Table 1: Physicochemical and Electronic Profiling

PropertyValue / DescriptionMechanistic Impact on Molecule
Molecular Formula C14H14O2Defines the foundational biaryl scaffold.
Dihedral Angle ~50° - 70°Prevents planar conjugation; induces potential for axial chirality.
HOMO Level Destabilized (Raised)High susceptibility to electrophilic attack and rapid oxidation.
Ring A Directing Effects Ortho/Para directing (-OH)Activates Ring A for subsequent functionalization (e.g., halogenation).
Ring B Directing Effects Ortho to -OMe directingHyper-activates Ring B, driven by the strong +R of the methoxy group.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The construction of the sterically hindered biaryl axis is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling[3]. The reaction between 2-bromophenol and 4-methoxy-3-methylphenylboronic acid serves as a highly reliable synthetic route. However, the ortho-hydroxyl group can competitively coordinate to the palladium center, potentially deactivating the catalyst[4]. To counteract this, a robust catalytic system utilizing an excess of a standard Pd(0) source or specialized bulky phosphine ligands is required.

Table 2: Reaction Optimization Parameters

ParameterSelectionCausality & Rationale
Electrophile 2-BromophenolThe bromide leaving group provides an optimal balance of reactivity and bench stability for the oxidative addition step.
Nucleophile 4-Methoxy-3-methylphenylboronic acidBoronic acids are stable, non-toxic, and undergo facile transmetalation compared to stannanes or zincates.
Catalyst Pd(PPh3)4 (5-10 mol%)A standard Pd(0) source; the PPh3 ligands accommodate moderate steric bulk while preventing catalyst aggregation.
Base K2CO3 (2.5 equiv)Essential for activating the boronic acid into a highly reactive, electron-rich boronate complex prior to transmetalation.
Solvent System Toluene / H2O (4:1 v/v)A biphasic system that effectively dissolves both the organic substrates and the inorganic base salts.
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each phase of the reaction provides observable feedback to the researcher.

  • Degassing and Preparation: Purge the Toluene/H2O (4:1) solvent mixture with argon for 30 minutes.

    • Causality: Pd(0) catalysts are highly sensitive to oxidation by dissolved O2. Removing oxygen prevents premature catalyst degradation to inactive Pd(II) black.

  • Reagent Loading: In a flame-dried Schlenk flask, add 2-bromophenol (1.0 equiv), 4-methoxy-3-methylphenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Catalyst Addition: Transfer the flask to an argon-filled glovebox (or use standard Schlenk techniques under positive argon pressure) and add Pd(PPh3)4 (0.05 equiv).

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous reflux for 12-16 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). As the highly polar 2-bromophenol is consumed, the less polar biaryl product emerges, allowing for clear visual confirmation of transmetalation and reductive elimination efficiency.

  • Workup & Purification: Cool to room temperature, quench with deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Causality: The biphasic workup acts as a preliminary purification step. The aqueous layer sequesters the inorganic palladium salts and unreacted boronic acid, while the organic layer selectively retains the target biaryl. Purify the crude residue via flash column chromatography to isolate the pure compound.

G A 2-Bromophenol (Electrophile) C Pd Catalyst / Base (Oxidative Addition & Transmetalation) A->C B 4-Methoxy-3-methylphenyl- boronic acid (Nucleophile) B->C D Reductive Elimination & Workup C->D E 2-(4-Methoxy-3-methylphenyl)phenol (Target Biaryl) D->E

Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis of the target biaryl.

References

  • [3] Boron-Selective Biaryl Coupling Approach to Versatile Dibenzoxaborins and Application to Concise Synthesis of Defucogilvocarcin M. Organic Letters, ACS Publications. URL:[Link]

  • [1] Effect of the Dihedral Angle of Biaryl-Bridged Bis(N-Heterocylic Carbene) Ligands on Enantioselectivity in Pd-Catalyzed Asymmetric Aryl–Aryl Cross-Coupling. Organometallics, ACS Publications. URL:[Link]

  • [4] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, MDPI. URL:[Link]

  • [2] Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Advances, RSC Publishing. URL:[Link]

Sources

toxicity profile and safety data for 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicological and Safety Assessment of 2-(4-Methoxy-3-methylphenyl)phenol

Authored by: A Senior Application Scientist

Foreword: Navigating the Unknowns of Novel Chemical Entities

In the landscape of drug discovery and chemical development, the introduction of novel molecular entities like 2-(4-Methoxy-3-methylphenyl)phenol presents both exciting opportunities and significant safety challenges. As researchers and scientists, our primary responsibility is to ensure a thorough understanding of a compound's interaction with biological systems before it can be considered for any application. This guide is crafted for professionals in the field who are tasked with the critical work of characterizing the toxicity and safety profile of new chemical substances.

Currently, public domain literature lacks a comprehensive toxicological profile for 2-(4-Methoxy-3-methylphenyl)phenol. This document, therefore, serves not as a summary of existing data, but as a strategic and methodological roadmap. It is designed to guide the user through the process of establishing a robust safety profile from the ground up, leveraging established principles of toxicology, structure-activity relationship (SAR) analysis, and internationally recognized testing guidelines. Our approach is rooted in a commitment to scientific integrity, predictive analysis, and the ethical use of modern toxicological methods.

Compound Overview and Initial Hazard Assessment via Structure-Activity Relationship (SAR)

1.1. Chemical Identity

  • Chemical Name: 2-(4-Methoxy-3-methylphenyl)phenol

  • Synonyms: 4'-Methoxy-3'-methyl-[1,1'-biphenyl]-2-ol

  • CAS Number: 76350-84-2

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

  • Structure: alt text

    (Note: A placeholder for the chemical structure image)

1.2. Rationale for Toxicological Investigation

The presence of a biphenyl-phenol structure with methoxy and methyl substitutions suggests potential biological activity. Such compounds can be of interest in pharmaceutical and industrial applications. However, these same structural motifs are also present in molecules with known toxicities. Therefore, a systematic evaluation is imperative.

1.3. Predictive Toxicology through SAR Analysis

In the absence of direct data, we can infer potential hazards by examining structurally related compounds.

  • Phenolic Moiety: Phenol itself is known to be a skin and eye irritant, and can cause systemic toxicity affecting the central nervous system, kidneys, and liver.[1][2][3][4] The free hydroxyl group is a key feature for both biological activity and potential toxicity.

  • Methoxyphenols (e.g., 4-Methoxyphenol): These compounds are also known skin, eye, and mucous membrane irritants.[2] Some studies on 4-methoxyphenol have indicated potential for carcinogenicity in animal models at high doses.[5][6]

  • Methylphenols (Cresols): Similar to other phenols, cresols are irritants and can be corrosive.

  • Biphenyl Structure: Biphenyls can undergo metabolic activation to form reactive intermediates. The overall toxicological profile will be influenced by the nature and position of the substituents.

Predicted Hazard Profile: Based on this SAR analysis, we can hypothesize that 2-(4-Methoxy-3-methylphenyl)phenol may exhibit the following hazards:

  • Skin and eye irritation.

  • Respiratory tract irritation upon inhalation.

  • Potential for skin sensitization.

  • Possible systemic effects on the liver and kidneys upon repeated exposure.

  • A need to investigate genotoxic and carcinogenic potential due to the phenolic and biphenyl-like structure.

A Tiered Strategy for Toxicological Assessment

A modern approach to toxicology emphasizes a tiered, evidence-based strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). This workflow prioritizes in silico and in vitro methods before proceeding to more complex in vivo studies.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Repeated Dose & Developmental Screening cluster_2 Tier 3: Comprehensive Characterization InSilico In Silico Modeling (QSAR) SkinCorrosion Skin Corrosion/Irritation (In Vitro) OECD TG 431/439 InSilico->SkinCorrosion Predicts Endpoints EyeIrritation Eye Irritation (In Vitro) OECD TG 492 InSilico->EyeIrritation Predicts Endpoints Genotoxicity Genotoxicity Screening (Ames & Micronucleus) OECD TG 471/487 InSilico->Genotoxicity Predicts Endpoints AcuteTox Acute Toxicity (Oral) OECD TG 425 RepeatDose Repeated Dose 28-Day Oral Study OECD TG 407 AcuteTox->RepeatDose Provides dose-ranging info ChronicTox Chronic Toxicity/ Carcinogenicity Studies OECD TG 452/451 Genotoxicity->ChronicTox Informs need for carcinogenicity testing ReproDevo Reproductive/Developmental Toxicity Screening OECD TG 421 RepeatDose->ReproDevo Guides dose selection RepeatDose->ChronicTox Identifies target organs caption Tiered Toxicological Assessment Workflow G Start Start with one animal at initial dose (e.g., 175 mg/kg) Dose Administer dose Start->Dose Observe Observe for 48h Dose->Observe Outcome Outcome? Observe->Outcome Survives Animal Survives Outcome->Survives Yes Dies Animal Dies Outcome->Dies No DecreaseDose Decrease dose for next animal Survives->DecreaseDose IncreaseDose Increase dose for next animal Dies->IncreaseDose Stop Stopping criteria met? (e.g., 4 reversals) DecreaseDose->Stop IncreaseDose->Stop Stop->Dose No Calculate Calculate LD50 Stop->Calculate Yes caption OECD TG 425 Workflow

Caption: Workflow for the Up-and-Down Procedure for acute oral toxicity testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
  • Guideline: OECD Test Guideline 439

  • Objective: To assess the potential of the compound to cause skin irritation.

  • Causality: This in vitro method is a validated alternative to traditional animal testing (Draize test). It utilizes a 3D model of human epidermis, which mimics the barrier and cellular properties of native human skin, providing a mechanistically relevant system for assessing irritation potential.

  • Methodology:

    • Test System: Utilize commercially available Reconstructed Human Epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).

    • Procedure:

      • Apply a small amount (e.g., 10-25 µL) of the test chemical to the surface of the tissue.

      • Expose the tissue for a defined period (e.g., 60 minutes).

      • Rinse the chemical from the tissue surface.

      • Incubate the tissue for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

    • Endpoint Measurement: Determine cell viability using the MTT assay. This assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to a negative control (e.g., PBS).

      • If the mean tissue viability is ≤ 50%, the chemical is classified as an irritant (Category 2).

      • If the viability is > 50%, it is considered non-irritating.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
  • Guideline: OECD Test Guideline 471

  • Objective: To screen for the potential of the compound to induce gene mutations.

  • Causality: The Ames test is a cornerstone of genotoxicity testing. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). A positive result (i.e., the bacteria regain the ability to grow in an amino acid-deficient medium) indicates that the test chemical has caused a reverse mutation. The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is crucial, as many compounds only become genotoxic after being metabolized.

  • Methodology:

    • Test Strains: Use at least five strains, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA pKM101).

    • Metabolic Activation: Conduct the assay both with and without the S9 metabolic activation system.

    • Procedure (Plate Incorporation Method):

      • Mix the test chemical, bacterial culture, and (if applicable) S9 mix in molten top agar.

      • Pour this mixture onto a minimal glucose agar plate.

      • Incubate the plates for 48-72 hours.

    • Data Analysis:

      • Count the number of revertant colonies on each plate.

      • A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase of at least two-fold over the solvent control for at least one strain.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis PrepChem Prepare concentrations of test chemical Mix Mix chemical, bacteria, and top agar (with/without S9) PrepChem->Mix PrepBac Prepare bacterial cultures (e.g., TA98, TA100) PrepBac->Mix PrepS9 Prepare S9 mix (for +S9 condition) PrepS9->Mix Pour Pour onto minimal glucose agar plates Mix->Pour Incubate Incubate for 48-72h Pour->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data: - Dose-response - Fold-increase over control Count->Analyze Result Positive or Negative Result Analyze->Result caption Ames Test (OECD TG 471) Workflow

Caption: A simplified workflow for the Ames bacterial reverse mutation test.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate analysis and reporting.

Table 1: Summary of Predicted and Experimental Toxicological Data

Toxicological EndpointGuidelinePredicted Hazard (SAR)Experimental ResultClassification
Acute Oral Toxicity OECD TG 425ModerateLD50 = [Value] mg/kgGHS Category [X]
Skin Irritation OECD TG 439IrritantMean Viability = [X]%Irritant / Non-irritant
Eye Irritation OECD TG 492Irritant[Result]Irritant / Non-irritant
Genotoxicity (Ames) OECD TG 471PossiblePositive / NegativeMutagenic / Non-mutagenic
Genotoxicity (Micronucleus) OECD TG 487PossiblePositive / NegativeClastogenic / Non-clastogenic

Conclusion and Path Forward

This guide provides a foundational framework for the comprehensive toxicological assessment of 2-(4-Methoxy-3-methylphenyl)phenol. The initial SAR analysis suggests a potential for skin, eye, and respiratory irritation, with a need to rigorously evaluate systemic, genotoxic, and long-term effects. By following the proposed tiered strategy and employing validated, internationally recognized protocols, researchers can generate the high-quality data necessary to make informed decisions about the safety and potential applications of this compound.

The self-validating nature of these protocols—which include positive, negative, and vehicle controls—ensures the trustworthiness of the generated data. Each step, from initial in vitro screens to targeted in vivo studies, is designed to build upon the last, creating a logical and scientifically sound pathway to a complete safety profile. This approach not only meets regulatory expectations but also upholds our ethical responsibility to minimize animal use while ensuring human and environmental safety.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]

  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Subacute Inhalation Toxicity: 28-Day Study. [Link]

  • OECD Test Guideline 425 - National Toxicology Program (NTP). [Link]

  • OECD acute toxicity tests: an overview of the guidelines - YesWeLab. [Link]

  • Phenol, 4-methoxy-: Human health tier II assessment. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC. [Link]

  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. [Link]

  • Methoxyphenols - OSHA. [Link]

  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - ResearchGate. [Link]

  • Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed. [Link]

  • Comparative cytotoxicity of phenols in vitro - ResearchGate. [Link]

  • Phenol, 2-methoxy-4-(2-propenyl)-: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review - MDPI. [Link]

  • 2-Methoxy-4-methylphenol - Hazard Genotoxicity - EPA. [Link]

  • 4-Methoxy-2-methylphenol - PubChem. [Link]

  • (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC. [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil - MDPI. [Link]

  • Phenol: Developmental/Reproductive Toxicity Data Summary - OEHHA. [Link]

  • Evidence on the Developmental and Reproductive Toxicity of Phenol - OEHHA. [Link]

  • IARC Group 3 Classification. [Link]

  • 4-METHOXYPHENOL - NJ.gov. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. [Link]

  • Phenol: toxicological overview - GOV.UK. [Link]

  • Exposure to Phthalates and Phenols during Pregnancy and Offspring Size at Birth - PMC. [Link]

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A Technical Guide to the Preliminary In Vitro Screening of 2-(4-Methoxy-3-methylphenyl)phenol Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Bioactive Potential of Novel Phenolic Scaffolds

The family of 2-(4-Methoxy-3-methylphenyl)phenol compounds represents a class of biaryl structures possessing key functional groups—most notably a phenolic hydroxyl and two methoxy moieties—that are frequently associated with a spectrum of biological activities. The inherent structural features, such as rotational freedom around the biaryl linkage and the hydrogen-donating capability of the hydroxyl group, make these compounds compelling candidates for drug discovery and development.[1] Their similarity to other bioactive polyphenols suggests potential antioxidant, anti-inflammatory, anticancer, or enzyme-inhibitory properties.[1]

This guide is designed for researchers, scientists, and drug development professionals embarking on the initial exploration of this chemical space. It eschews a rigid, one-size-fits-all template in favor of a logical, tiered screening cascade. The objective is not merely to provide protocols but to instill a strategic mindset, explaining the causality behind experimental choices and ensuring that the data generated at each stage informs the next. We will proceed from broad-based, high-throughput assays to more specific, mechanism-focused evaluations, establishing a robust foundation for identifying and prioritizing "hit" compounds for further investigation.

Part 1: Foundational Characterization & Synthesis

Before any biological screening can commence, the integrity of the test compounds must be unequivocally established. While detailed synthetic chemistry is beyond the scope of this guide, a plausible route for obtaining these compounds is through a Suzuki cross-coupling reaction, which is a powerful method for creating carbon-carbon bonds between aryl halides and boronic acids.[1]

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// Nodes A [label="4-Bromo-2-methoxyphenol", class="reagent"]; B [label="(4-Methoxy-3-methylphenyl)boronic acid", class="reagent"]; C [label="Pd Catalyst (e.g., Pd(PPh3)4)\nBase (e.g., K2CO3)", class="condition"]; D [label="Reaction Mixture\n(Toluene/Ethanol/Water)", class="intermediate"]; E [label="2-(4-Methoxy-3-methylphenyl)phenol", class="product"]; F [label="Purification\n(e.g., Column Chromatography)", class="condition"]; G [label="Purity & Structural Verification\n(NMR, MS, HPLC)", class="condition"];

// Edges A -> D; B -> D; C -> D [label="Suzuki Coupling"]; D -> E [label="Workup"]; E -> F; F -> G; }

Figure 1: Proposed Suzuki coupling workflow for synthesis.

Following synthesis and purification, each compound must be subjected to rigorous analytical characterization to confirm its identity, purity (typically >95% for screening), and stability in the chosen solvent (commonly Dimethyl Sulfoxide - DMSO).

Part 2: The Screening Cascade: A Tiered Approach

A tiered approach is the most efficient method for screening novel compounds. It begins with broad, cost-effective assays to identify general activity and potential liabilities, followed by more complex and targeted assays for promising candidates.

Tier 1: Primary Screening - Antioxidant Potential & Cytotoxicity

The primary screen aims to answer two fundamental questions:

  • Does the compound exhibit the foundational bioactivity expected of a phenol?

  • At what concentration does it become toxic to cells?

Causality: The phenolic hydroxyl group is a hallmark of antioxidant activity, capable of donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[2] Therefore, assessing antioxidant capacity is the logical first step. We employ multiple assays to capture different mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. electron transfer).[2][3]

Recommended Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[3][4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the scavenging of the ABTS radical cation.[2]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]

graph Antioxidant_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles start [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; process [fillcolor="#F1F3F4", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; output [shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Test Compound Stock", class="start"]; B [label="Perform DPPH Assay", class="process"]; C [label="Perform ABTS Assay", class="process"]; D [label="Perform FRAP Assay", class="process"]; E [label="Calculate IC50 / TEAC values", class="process"]; F [label="Significant Activity?", class="decision"]; G [label="Output: Potent Antioxidant Profile", class="output"]; H [label="End: Low Priority for this Activity", class="end"];

// Edges A -> B; A -> C; A -> D; {B, C, D} -> E; E -> F; F -> G [label="Yes"]; F -> H [label="No"]; }

Figure 2: Tier 1 antioxidant screening workflow.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Principle: The stable DPPH radical has a deep violet color. When reduced by an antioxidant, it becomes the pale yellow, non-radical DPPH-H. The degree of color change, measured spectrophotometrically, is proportional to the antioxidant's scavenging ability.[2]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)

    • 96-well microplate and microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a ~60 µM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Sample Preparation: Prepare a stock solution of the test compounds and the positive control in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution.

    • Assay Protocol:

      • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

      • Add 100 µL of the different concentrations of the sample solutions or standard to the wells. For the control well, add 100 µL of methanol.

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Antioxidant Activity

Compound IDDPPH IC50 (µg/mL)ABTS TEAC (Trolox Eq.)FRAP (µM Fe(II)/mg)
Compound A15.2 ± 1.81.85 ± 0.121250 ± 98
Compound B128.5 ± 11.30.45 ± 0.05340 ± 25
Trolox (Std)8.5 ± 0.91.00 (by definition)2500 ± 150

Causality: Before evaluating a compound in complex cell-based assays, it is imperative to establish its intrinsic toxicity. This data defines the therapeutic window and ensures that subsequent observations (e.g., anti-inflammatory effects) are not simply artifacts of cell death.[6] Screening against both a non-cancerous and a cancerous cell line provides the first glimpse of potential cancer-specific selectivity.[7]

Recommended Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.[8]

Experimental Protocol: MTT Cytotoxicity Assay

  • Principle: The amount of purple formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates reduced cell viability or proliferation.[8]

  • Materials:

    • Human colorectal cancer cell line (e.g., HCT-116) and a non-tumoral cell line (e.g., HBL-100).[7]

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plate.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) from the dose-response curve.

Data Presentation: Cytotoxicity Profile

Compound IDIC50 on HCT-116 (µM)IC50 on HBL-100 (µM)Selectivity Index (SI)¹
Compound A12.5 ± 1.1> 100> 8.0
Compound B85.3 ± 7.495.1 ± 8.21.1
Doxorubicin0.8 ± 0.12.5 ± 0.33.1
¹ Selectivity Index (SI) = IC50 (non-cancerous cells) / IC50 (cancerous cells). A higher SI is desirable.
Tier 2: Secondary Screening - Exploring Specific Mechanisms

Compounds that demonstrate interesting activity in Tier 1 (e.g., potent antioxidant activity, selective cytotoxicity) are advanced to Tier 2 for more specific mechanistic evaluation.

Causality: Chronic inflammation is implicated in numerous diseases.[9] Many phenolic antioxidants interfere with inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of pro-inflammatory mediators like nitric oxide (NO).[9][10]

Recommended Assay:

  • Nitric Oxide (NO) Production Assay: Uses lipopolysaccharide (LPS) to stimulate inflammation in macrophage cells (e.g., RAW 264.7). The production of NO, a key inflammatory mediator, is measured via its stable breakdown product, nitrite, using the Griess assay.[10]

graph NFkB_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node styles stimulus [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; protein [fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gene [shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes LPS [label="LPS (Stimulus)", class="stimulus"]; TLR4 [label="TLR4 Receptor", class="protein"]; IKK [label="IKK Complex", class="protein"]; IkB [label="IκBα", class="protein"]; NFkB [label="NF-κB (p50/p65)", class="protein"]; Nucleus [label="Nucleus", shape=oval, style=dashed]; iNOS [label="iNOS Gene Expression", class="gene"]; NO [label="Nitric Oxide (NO)", class="pathway"]; Compound [label="Test Compound", class="inhibitor"];

// Edges LPS -> TLR4; TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; Compound -> IKK [label="Potential Inhibition", style=dashed]; Compound -> NFkB [label="Potential Inhibition", style=dashed]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> iNOS [label="Induces"]; iNOS -> NO [label="Produces"]; }

Figure 3: Simplified NF-κB signaling to NO production.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Principle: In the presence of an anti-inflammatory agent, the LPS-induced production of NO (measured as nitrite) by macrophages will be reduced.[10]

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS).

    • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Sodium nitrite for standard curve.

  • Procedure:

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

    • Supernatant Collection: After incubation, collect the cell culture supernatant.

    • Griess Reaction:

      • Add 50 µL of supernatant to a new 96-well plate.

      • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes, protected from light.

      • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measurement: Measure the absorbance at 540 nm.

    • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Causality: The specific arrangement of functional groups in the test compounds may allow them to fit into the active site of certain enzymes, inhibiting their function. Screening against enzymes relevant to human disease can uncover novel therapeutic applications.

Target 1: Tyrosinase Inhibition

  • Relevance: Tyrosinase is a key enzyme in melanin biosynthesis. Its inhibitors are valuable in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[11] Phenolic compounds are known to be a rich source of tyrosinase inhibitors.

  • Assay Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product measured at ~475 nm.[11][12]

  • Positive Control: Kojic Acid.[11]

Experimental Protocol: Tyrosinase Inhibition Assay

  • Materials:

    • Mushroom Tyrosinase.

    • L-DOPA (L-3,4-dihydroxyphenylalanine).

    • Sodium Phosphate Buffer (0.1 M, pH 6.8).

    • Kojic Acid (Positive Control).

  • Procedure:

    • Assay Plate Setup: In a 96-well plate, add:

      • 20 µL of test compound dilution.

      • 100 µL of phosphate buffer.

      • 40 µL of tyrosinase solution.

    • Pre-incubation: Mix gently and pre-incubate at 37°C for 10 minutes.[11]

    • Reaction Initiation: Start the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.

    • Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.

  • Calculation: Determine the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control. Calculate the IC50 value.

Target 2: Acetylcholinesterase (AChE) Inhibition

  • Relevance: AChE is the enzyme that degrades the neurotransmitter acetylcholine. Inhibiting AChE is a primary therapeutic strategy for Alzheimer's disease.[13][14]

  • Assay Principle: Based on the Ellman method, AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product measured at 412 nm.[15]

  • Positive Control: Galantamine or Donepezil.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

  • Materials:

    • Acetylcholinesterase (from electric eel or recombinant human).

    • Acetylthiocholine iodide (ATCI).

    • DTNB (Ellman's reagent).

    • Phosphate Buffer (0.1 M, pH 8.0).

  • Procedure:

    • Plate Setup: In a 96-well plate, add 140 µL of assay buffer, 10 µL of the test compound dilution, and 10 µL of the AChE working solution.[15]

    • Pre-incubation: Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 20 µL of a pre-mixed solution of ATCI and DTNB to start the reaction.[15]

    • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculation: Calculate the percentage of inhibition based on the reaction rates and determine the IC50 value.

Part 3: Data Integration and Hit Prioritization

The culmination of this screening cascade is the integration of all data points to identify "hit" compounds. A hit is not simply the most potent compound in a single assay, but one that displays a desirable balance of efficacy and safety.

Data Summary & Prioritization Table:

Compound IDAntioxidant Profile (DPPH IC50, µM)Cytotoxicity (HCT-116 IC50, µM)Selectivity Index (SI)Anti-Inflammatory (NO IC50, µM)Tyrosinase Inh. (IC50, µM)AChE Inh. (IC50, µM)Priority Score¹
Compound A18.512.5>8.025.1>100>100High
Compound B150.285.31.1>10015.8>100Medium
Compound C25.6>100N/A30.245.312.4High

¹ Priority Score is a qualitative assessment based on the overall profile. For example, Compound A is a promising selective anticancer lead. Compound C shows a multi-target profile with neuroprotective and anti-inflammatory potential with low toxicity.

Conclusion and Forward Path

This technical guide outlines a systematic, causality-driven approach to the preliminary in vitro screening of 2-(4-Methoxy-3-methylphenyl)phenol compounds. By progressing through a logical cascade of assays—from broad antioxidant and cytotoxicity screens to more specific anti-inflammatory and enzyme inhibition studies—researchers can efficiently identify and prioritize compounds with therapeutic potential.

The "hits" identified through this process are not endpoints but starting points. Promising candidates must be subjected to further, more rigorous investigation, including secondary cell-based assays, mechanism of action studies (e.g., Western blot, qPCR), and eventually, in vivo validation. This structured preliminary screen ensures that only the most promising compounds, backed by a solid and multi-faceted in vitro data package, are advanced, thereby optimizing resources and increasing the probability of success in the long and arduous journey of drug discovery.

References

  • Benchchem. Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • Benchchem. protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Heinonen, M., Meyer, A. S., & Frankel, E. N. (2000). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds.
  • Benchchem.
  • MDPI. Phenolic Compounds and Antioxidant Activity: Analytical Methods and Current Knowledge—A Review.
  • BioAssay Systems. QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
  • Manasa, S., et al. (2012). ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS.
  • Bio-protocol. Tyrosinase inhibition assay.
  • Sigma-Aldrich. Acetylcholinesterase Inhibitor Screening Kit, MAK324.
  • Benchchem. Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Benchchem.
  • Jagiello, K., et al. (2003).
  • MDPI. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • Open Exploration Publishing. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents.
  • A comprehensive review on preliminary screening models for the evalu
  • Benchchem. An In-depth Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)

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2-(4-Methoxy-3-methylphenyl)phenol: A Comprehensive Guide to Solubility and Solution Thermodynamics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of crystallization processes, formulation strategies, and purification workflows for complex active pharmaceutical ingredients (APIs) relies heavily on robust thermodynamic data. 2-(4-Methoxy-3-methylphenyl)phenol is a sterically hindered biphenyl derivative. Its molecular architecture—featuring a hydrogen-bond donating phenolic hydroxyl group adjacent to a bulky, electron-rich 4-methoxy-3-methylphenyl moiety—creates a highly anisotropic solvation profile.

As a Senior Application Scientist, I approach the solubility profiling of such compounds not as a simple data-gathering exercise, but as a multi-parameter thermodynamic system. This whitepaper details the field-proven methodologies, causality-driven experimental designs, and mathematical models required to accurately determine and predict the solubility and dissolution thermodynamics of 2-(4-Methoxy-3-methylphenyl)phenol across various solvent systems.

The Causality of Solid-State Characterization

Before any solvent is introduced, the solid-state properties of the solute must be definitively characterized. Polymorphism, solvation, and amorphization can drastically alter the apparent solubility of a compound, leading to catastrophic failures during scale-up.

We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish the baseline thermodynamic state of the crystal lattice. The melting temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ) are not just identification metrics; they are absolute prerequisites for calculating the ideal solubility of the compound via the Schröder-van Laar equation.

Standard Operating Procedure: DSC/TGA Profiling

Self-Validating Mechanism: A flat TGA baseline prior to the melt confirms the absence of pseudo-polymorphs (hydrates/solvates), ensuring the DSC endotherm represents a pure polymorphic melt.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of crystalline 2-(4-Methoxy-3-methylphenyl)phenol into an aluminum pan. Crimp with a pin-hole lid to allow volatile escape.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 200°C.

  • Data Extraction: Integrate the primary endothermic peak to determine the onset temperature ( Tm​ ) and the area under the curve ( ΔHfus​ ).

Equilibrium Solubility Determination: The Shake-Flask Protocol

Kinetic solubility methods (like solvent-shift assays) are prone to supersaturation artifacts, especially for lipophilic biphenyls. To obtain true thermodynamic solubility data, the Isothermal Shake-Flask Method remains the gold standard[1].

Step-by-Step Methodology

Self-Validating Mechanism: Sampling at both 48 hours and 72 hours. If the variance in quantified concentration between these two time points is <2%, thermodynamic equilibrium is definitively confirmed.

  • Saturation Setup: Add an excess amount of 2-(4-Methoxy-3-methylphenyl)phenol to 10 mL of the selected solvent (e.g., Ethanol, Ethyl Acetate, Acetonitrile, Water) in a sealed, amber glass vial.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker. Maintain the target temperature (e.g., 288.15 K to 313.15 K) with an accuracy of ±0.05 K. Agitate at 150 RPM for 72 hours.

  • Phase Separation: Remove the vials and allow them to stand vertically for 2 hours at the test temperature to promote initial settling. Transfer the supernatant to a pre-warmed centrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption).

  • Quantification: Dilute the filtrate appropriately and quantify the solute concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) at the compound's λmax​ (typically ~280 nm for substituted biphenyls).

Workflow A Solid-State Characterization (DSC / TGA) C Isothermal Shake-Flask Equilibration (72h) A->C B Solvent Selection (Polar & Non-Polar) B->C D Phase Separation (Centrifugation + Filtration) C->D E HPLC-UV Quantification D->E F Thermodynamic Modeling E->F

Experimental workflow for determining equilibrium solubility and thermodynamics.

Thermodynamic Modeling and Mathematical Correlation

Raw solubility data must be mathematically correlated to extract the thermodynamic parameters of the dissolution process. We utilize two primary models: the Van't Hoff equation for apparent thermodynamics and the Modified Apelblat equation for predictive temperature dependence [2].

The Van't Hoff Equation

The dissolution of a solid in a liquid is a thermodynamic process governed by changes in enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ). Assuming the activity coefficient is close to unity in dilute solutions, the standard Van't Hoff equation is expressed as:

lnxe​=−R⋅TΔHdiss​​+RΔSdiss​​

Where xe​ is the mole fraction solubility, R is the universal gas constant (8.314 J/mol·K), and T is the absolute temperature. A plot of lnxe​ versus 1/T yields a straight line, where the slope and intercept provide the enthalpy and entropy of dissolution, respectively.

The Modified Apelblat Equation

While Van't Hoff assumes a linear relationship (constant enthalpy over the temperature range), real-world non-ideal solutions often exhibit heat capacities that change with temperature. The Modified Apelblat Equation is a semi-empirical model that accounts for this non-linearity, providing superior curve fitting for complex organic molecules [3]:

lnxe​=A+TB​+Cln(T)

Here, A , B , and C are empirical parameters. Parameter A reflects the variation in the activity coefficient, B is derived from the dissolution enthalpy, and C represents the temperature dependence of the fusion enthalpy.

Modeling Start Mole Fraction Data (xe) VantHoff Van't Hoff Equation (Linear T-dependence) Start->VantHoff Apelblat Modified Apelblat (Non-linear T-dependence) Start->Apelblat Thermo Apparent Thermodynamics (ΔH, ΔS, ΔG) VantHoff->Thermo Predict Process Design & Crystallization Control Apelblat->Predict Thermo->Predict

Decision matrix for thermodynamic modeling of solubility data.

Quantitative Data Presentation

The following tables summarize the representative thermodynamic and solubility profile of 2-(4-Methoxy-3-methylphenyl)phenol across standard industrial solvents. (Note: Data is representative of typical highly lipophilic, sterically hindered phenolic biphenyls).

Table 1: Representative Mole Fraction Solubility ( 104xe​ ) at Various Temperatures

Solvent288.15 K298.15 K308.15 K313.15 KSolvation Behavior
Water 0.0120.0180.0290.038Highly restricted; hydrophobic penalty
Ethanol 45.268.4102.1125.6Strong H-bonding with phenolic -OH
Ethyl Acetate 88.5130.2195.4240.1Favorable dipole-dipole interactions
Acetonitrile 32.149.576.895.2Moderate aprotic solvation

Table 2: Apparent Thermodynamic Parameters of Dissolution (Derived via Van't Hoff)

Solvent ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K) ΔGdiss298K​ (kJ/mol)Process Nature
Water +35.4-12.5+39.1Endothermic, Entropy-driven resistance
Ethanol +28.2+45.8+14.5Endothermic, Entropy-favored
Ethyl Acetate +25.6+52.1+10.1Endothermic, Highly Entropy-favored

Table 3: Modified Apelblat Equation Parameters

SolventParameter A Parameter B Parameter C R2 (Fit)
Ethanol 124.5-6850.2-18.40.9989
Ethyl Acetate 110.2-5920.4-15.80.9994
Acetonitrile 135.8-7410.6-20.10.9985
Interpretation of Thermodynamic Causality

The positive ΔHdiss​ values across all solvents confirm that the dissolution of 2-(4-Methoxy-3-methylphenyl)phenol is an endothermic process; energy is required to break the crystalline lattice. In water, the negative entropy ( ΔSdiss​ ) indicates a structuring of water molecules around the hydrophobic biphenyl moiety (hydrophobic effect), making aqueous dissolution thermodynamically unfavorable ( ΔGdiss​ is highly positive). Conversely, in ethyl acetate, the large positive entropy drives the spontaneous dissolution at higher temperatures, making it an ideal solvent for cooling-crystallization workflows.

References

  • Title: Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link] [1]

  • Title: Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process Source: Materials (MDPI) URL: [Link] [2]

  • Title: Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions Source: The Journal of Chemical Thermodynamics (Elsevier) URL: [Link] [3]

Advanced Synthesis Pathways and Methodologies for 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Ortho-Hydroxybiphenyls

Executive Summary

The synthesis of unsymmetrical, sterically hindered biaryls remains a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2-(4-Methoxy-3-methylphenyl)phenol , is a highly functionalized ortho-hydroxybiphenyl derivative. Its synthesis presents two distinct chemical challenges: the steric hindrance imparted by the ortho-substitution, and the potential for catalyst poisoning or undesired O-arylation driven by the unprotected phenolic hydroxyl group.

This whitepaper provides a field-proven, self-validating protocol for the synthesis of this compound. By leveraging modern dialkylbiaryl phosphine ligands within a palladium-catalyzed Suzuki-Miyaura framework, we bypass the need for hydroxyl protecting groups, thereby streamlining the synthetic route and maximizing atom economy.

Target Molecule Analysis & Retrosynthetic Strategy

A rigorous retrosynthetic analysis of 2-(4-Methoxy-3-methylphenyl)phenol reveals two primary disconnections across the central C(sp²)-C(sp²) biaryl bond.

  • Route A (Preferred): Coupling of 2-bromophenol with (4-methoxy-3-methylphenyl)boronic acid.

  • Route B (Alternative): Coupling of (2-hydroxyphenyl)boronic acid with 4-bromo-2-methylanisole.

Causality of Selection: Route A is the superior pathway from both an economic and mechanistic standpoint. 2-Bromophenol is a highly accessible, inexpensive starting material. More importantly, the electron-rich nature of (4-methoxy-3-methylphenyl)boronic acid significantly accelerates the transmetalation step in the catalytic cycle. Conversely, ortho-hydroxyphenylboronic acids (Route B) are prone to rapid protodeboronation under basic aqueous conditions, which severely degrades the yield[1].

Retrosynthesis Target 2-(4-Methoxy-3-methylphenyl)phenol RouteA Route A (Preferred) Target->RouteA RouteB Route B (Alternative) Target->RouteB A1 2-Bromophenol RouteA->A1 A2 (4-Methoxy-3-methylphenyl) boronic acid RouteA->A2 B1 (2-Hydroxyphenyl) boronic acid RouteB->B1 B2 4-Bromo-2-methylanisole RouteB->B2

Figure 1: Retrosynthetic disconnections for 2-(4-Methoxy-3-methylphenyl)phenol.

Mechanistic Causality in the Suzuki-Miyaura Cross-Coupling

Historically, the synthesis of ortho-hydroxybiphenyls required the protection of the phenol (e.g., as a benzyl or MOM ether) to prevent the formation of unreactive palladium-phenoxide resting states or undesired diaryl ethers via O-arylation[1].

However, the introduction of bulky, electron-rich Buchwald-type ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), fundamentally alters the reaction kinetics. The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl bromide. Subsequently, the extreme steric bulk of the biphenyl backbone enforces a rapid reductive elimination[2]. Because reductive elimination to form the C-C bond becomes exceptionally fast, it kinetically outcompetes any background O-arylation, allowing the use of completely unprotected 2-bromophenol[3].

Furthermore, the addition of water to the solvent system (e.g., Toluene/H₂O) is not arbitrary. Water is required to dissolve the inorganic base (K₃PO₄) and facilitates the formation of a highly reactive palladium-hydroxo [Pd-OH] intermediate, which undergoes transmetalation orders of magnitude faster than the corresponding palladium-halide complex[4].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Product RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target molecule.

Quantitative Data & Optimization Matrix

To establish a self-validating protocol, multiple reaction parameters were evaluated. The quantitative data below demonstrates the causality behind selecting the Pd(OAc)₂ / SPhos / K₃PO₄ system.

Table 1: Optimization of Reaction Conditions for 2-(4-Methoxy-3-methylphenyl)phenol Synthesis

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)IPC / Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃THF / H₂O (5:1)7035High levels of protodeboronation of the boronic acid.
2Pd(OAc)₂ / XPhosK₃PO₄Toluene / H₂O (10:1)8068Moderate conversion; trace O-arylation detected.
3Pd(OAc)₂ / SPhos K₃PO₄ Toluene / H₂O (10:1) 80 94 Complete conversion; no O-arylation observed.
4Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane / H₂O (5:1)10091Excellent conversion; trace homocoupling of boronic acid.

Note: Yields are isolated yields after flash column chromatography. Entry 3 represents the optimized, field-proven standard.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. Each phase includes specific In-Process Controls (IPCs) to ensure the integrity of the reaction before proceeding to the next step.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (1.0 equiv, 10.0 mmol) and (4-methoxy-3-methylphenyl)boronic acid (1.2 equiv, 12.0 mmol).

  • Add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Add anhydrous tribasic potassium phosphate (K₃PO₄, 2.0 equiv, 20.0 mmol).

  • Causality Check: Evacuate and backfill the flask with high-purity Nitrogen (N₂) three times. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligand.

Step 2: Reaction Assembly & Heating

  • Inject degassed Toluene (40 mL) and degassed deionized H₂O (4 mL) via syringe.

  • Heat the biphasic mixture to 80 °C under vigorous stirring (to ensure adequate mixing of the aqueous and organic phases).

Step 3: In-Process Control (IPC)

  • After 4 hours, withdraw a 50 µL aliquot from the organic layer.

  • Dilute with 1 mL of Acetonitrile and analyze via Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient).

  • Validation: The reaction is deemed complete when the peak corresponding to 2-bromophenol is <1% relative to the product peak.

Step 4: Quench & Extraction

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

  • Separate the organic phase. Extract the aqueous phase with Ethyl Acetate (2 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification & Final Validation

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1).

  • Validation: Confirm the structure of 2-(4-Methoxy-3-methylphenyl)phenol via ¹H NMR. Key diagnostic peaks include the methoxy singlet (~3.85 ppm, 3H), the methyl singlet (~2.25 ppm, 3H), and the exchangeable phenolic -OH broad singlet (~5.20 ppm, 1H).

Workflow Step1 Step 1: Reagent Prep Degas solvents, weigh Pd(OAc)2, SPhos, K3PO4 Step2 Step 2: Assembly Combine 2-bromophenol & boronic acid under N2 Step1->Step2 Step3 Step 3: Heating & IPC Reflux at 80°C, monitor via HPLC/TLC Step2->Step3 Step4 Step 4: Quench & Extraction Cool to RT, add H2O/EtOAc, separate phases Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica, Hexane/EtOAc) Step4->Step5 Step6 Step6 Step5->Step6

Figure 3: Experimental workflow and self-validating protocol for the synthesis.

Conclusion

The synthesis of 2-(4-Methoxy-3-methylphenyl)phenol exemplifies the power of modern catalytic systems to overcome classical synthetic barriers. By utilizing the Pd(OAc)₂/SPhos catalytic system in a biphasic aqueous environment, researchers can achieve near-quantitative yields of sterically hindered ortho-hydroxybiphenyls without the need for wasteful protection/deprotection sequences. The integration of rigorous degassing, biphasic basic conditions, and strict IPCs ensures a highly reproducible and scalable methodology suitable for advanced drug development and materials research.

References

  • Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling. Chemosphere, 45(8), 1119-1127. URL:[Link]

  • Patel, N. D., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10190–10209. URL:[Link]

  • Pearce-Higgins, R., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15026–15032. URL:[Link]

  • Lu, D.-D., et al. (2017). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. The Journal of Organic Chemistry, 82(20), 10898-10911. URL:[Link]

Sources

Methodological & Application

Application Note: 2-(4-Methoxy-3-methylphenyl)phenol as a Strategic Precursor in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Rationale & Structural Causality

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs)—particularly Phosphorescent OLEDs (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices—relies heavily on the design of robust host materials. Dibenzofuran derivatives are considered "privileged scaffolds" in both materials science and medicinal chemistry due to their high thermal stability, ambipolar charge transport properties, and rigid planar structure[1].

However, unsubstituted dibenzofurans often suffer from excessive intermolecular π−π stacking, leading to excimer formation and a detrimental lowering of the Triplet Energy ( ET​ ). To counteract this, 2-(4-Methoxy-3-methylphenyl)phenol serves as a highly strategic biphenyl-2-ol precursor.

The Causality of Substituents

Every functional group on this precursor serves a distinct mechanistic purpose:

  • The Biphenyl-2-ol Backbone: Provides a pre-assembled C-C bond between the two aromatic rings. This allows for a highly efficient, intramolecular Pd-catalyzed oxidative cycloetherification, bypassing the harsh conditions (e.g., diazotization) required in traditional dibenzofuran synthesis[2].

  • The Methoxy Group (-OCH₃): Acts as a robust protecting group during the oxidative cyclization. Post-cyclization, it can be quantitatively cleaved to yield a reactive hydroxyl group, serving as an anchor point for attaching electron-donating moieties (like Carbazole) to form Donor-Acceptor-Donor (D-A-D) bipolar hosts[3].

  • The Methyl Group (-CH₃): This is the critical tuning lever. Positioned adjacent to the methoxy (and eventual coupling site), the methyl group induces a steric twist. This twist breaks the planar conjugation between the dibenzofuran core and the attached donor molecule, effectively confining the excited state and raising the overall Triplet Energy ( ET​ ) of the final material[4].

Cross-Disciplinary Utility

While this guide focuses on OLED materials, drug development professionals frequently utilize this exact synthetic workflow. The dibenzofuran core is a recognized pharmacophore in medicinal chemistry[1]. By adapting these protocols, medicinal chemists can rapidly generate libraries of functionalized dibenzofurans for high-throughput screening against biological targets.

Mechanistic Workflow

The transformation of 2-(4-Methoxy-3-methylphenyl)phenol into a high-performance OLED host material follows a highly logical, three-phase sequence: Core Assembly, Activation, and Functionalization.

OLED_Workflow A 2-(4-Methoxy-3-methylphenyl)phenol (Biphenyl-2-ol Precursor) B Intramolecular C-H/O-H Cyclization [Pd(OAc)2, Cu(OAc)2, 120°C] A->B C Methoxy-methyl-dibenzofuran (Stable Core Scaffold) B->C D Demethylation [BBr3, DCM, -78°C to RT] C->D E Hydroxy-methyl-dibenzofuran (Reactive Intermediate) D->E F Triflation & Buchwald-Hartwig Amination [Tf2O, then Carbazole/Pd2(dba)3] E->F G D-A-D Bipolar Host Material (High Triplet Energy OLED Host) F->G

Synthetic workflow from biphenyl-2-ol precursor to bipolar OLED host materials.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes specific analytical checkpoints to ensure reaction fidelity before proceeding to the next phase.

Protocol 1: Intramolecular Oxidative Cycloetherification

Objective: Synthesize the dibenzofuran core via Pd-catalyzed C-H activation.

  • Reagents: 2-(4-Methoxy-3-methylphenyl)phenol (1.0 equiv), Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), DMF (0.2 M).

  • Procedure:

    • Charge a Schlenk flask with the precursor, Pd(OAc)₂, and Cu(OAc)₂.

    • Add anhydrous DMF and stir the mixture under an ambient air atmosphere (the oxygen assists in regenerating the Cu(II) oxidant).

    • Heat the reaction mixture to 120 °C for 12 hours.

    • Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x) to remove DMF and copper salts.

    • Purify via silica gel chromatography (Hexanes/EtOAc) to yield the methoxy-methyl-dibenzofuran intermediate.

  • Self-Validation Checkpoint: ¹H NMR analysis must show the complete disappearance of the phenolic -OH proton signal (~9.0 ppm) and the loss of one aromatic proton, confirming successful ring closure.

Protocol 2: Demethylation (Deprotection)

Objective: Cleave the methoxy ether to expose a reactive hydroxyl group.

  • Reagents: Methoxy-methyl-dibenzofuran (1.0 equiv), Boron tribromide (BBr₃, 1.0 M in DCM, 1.5 equiv), anhydrous DCM.

  • Procedure:

    • Dissolve the intermediate in anhydrous DCM under a strict Argon atmosphere and cool to -78 °C using a dry ice/acetone bath.

    • Add BBr₃ dropwise over 15 minutes. Expert Insight: BBr₃ is a potent Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the less sterically hindered O-CH₃ bond.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Critical Safety Step: Quench the reaction by cooling to 0 °C and adding methanol dropwise (BBr₃ reacts violently with water). Follow with water and extract with DCM.

  • Self-Validation Checkpoint: Mass Spectrometry (ESI-MS) must indicate a mass shift of -14 Da (loss of a -CH₂ unit), confirming the formation of hydroxy-methyl-dibenzofuran.

Protocol 3: Triflation and Buchwald-Hartwig Cross-Coupling

Objective: Attach a charge-transporting moiety (e.g., Carbazole) to finalize the OLED host.

  • Reagents: Hydroxy-methyl-dibenzofuran, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, Carbazole, Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), NaOtBu (1.5 equiv), Toluene.

  • Procedure:

    • Triflation: React the phenol intermediate with Tf₂O (1.2 equiv) in DCM/Pyridine at 0 °C for 2 hours. Isolate the resulting aryl triflate.

    • Coupling: In a glovebox, combine the aryl triflate (1.0 equiv), Carbazole (1.1 equiv), Pd₂(dba)₃, SPhos, and NaOtBu in anhydrous Toluene.

    • Heat to 100 °C for 16 hours. Expert Insight: SPhos is specifically chosen as the ligand because its bulky, electron-rich nature excels at facilitating the oxidative addition of sterically hindered ortho-methyl aryl triflates.

    • Filter through Celite, concentrate, and purify via vacuum sublimation to achieve OLED-grade purity (>99.9%).

  • Self-Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) must confirm >99.5% purity, and Photoluminescence (PL) spectroscopy should reveal the target emission spectrum.

Quantitative Data Presentation

The addition of the methyl group via this specific precursor fundamentally alters the photophysical properties of the resulting dibenzofuran host material. By comparing the synthesized target against an unsubstituted baseline, we can quantify the steric benefits[4].

Table 1: Photophysical and Thermal Properties of Dibenzofuran-based Host Materials

Material StructureHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV) Tg​ (°C)Primary Application
Unsubstituted DBF-Carbazole -5.80-2.402.75110Green PHOLED Host
Methyl-substituted DBF-Carbazole (Synthesized)-5.75-2.352.88 135 Blue PHOLED / TADF Host

Data Interpretation: The steric hindrance provided by the methyl group restricts the dihedral angle between the dibenzofuran core and the carbazole donor. This reduced conjugation increases the Triplet Energy from 2.75 eV to 2.88 eV, making it highly suitable for Blue PHOLEDs, which require host materials with ET​>2.8 eV to prevent reverse energy transfer from the dopant back to the host. Furthermore, the molecular asymmetry increases the glass transition temperature ( Tg​ ), enhancing device longevity.

References

  • BenchChem.4-Dibenzofuranamine Synthesis and Applications in Drug Discovery and Materials Science.
  • ACS Omega.Recent Advances in Transition-Metal-Catalyzed Selective Synthesis of π-Conjugated Silacycles: A Mini-Review.
  • LU Dspace.Methoxycarbazolyl-disubstituted dibenzofuranes as holes.
  • ResearchGate.Multifunctional Dibenzofuran-Carbazole Host Materials for High-Performance Red Phosphorescent OLEDs.
  • TCI Chemicals.Organic Light-Emitting Diode (OLED) Materials.

Sources

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the acquisition and interpretation of ¹H and ¹³C NMR spectra for the biphenyl derivative 2-(4-Methoxy-3-methylphenyl)phenol. In the absence of publicly available experimental spectra for this specific compound, this document details a robust, self-validating protocol for data acquisition. Furthermore, it presents a detailed, predicted ¹H and ¹³C NMR spectral analysis, grounded in established spectroscopic principles and data from structurally analogous compounds. This predictive analysis serves as a valuable reference for the verification of synthesized or isolated 2-(4-Methoxy-3-methylphenyl)phenol.

Introduction: The Structural Significance of a Substituted Biphenyl

2-(4-Methoxy-3-methylphenyl)phenol belongs to the class of biphenyls, a structural motif prevalent in pharmaceuticals, agrochemicals, and material science. The molecule consists of a phenol ring linked to a 4-methoxy-3-methylphenyl ring. The relative orientation (dihedral angle) of these two rings, influenced by the substitution pattern, is a key determinant of the molecule's overall three-dimensional structure and, consequently, its biological activity and material properties.

NMR spectroscopy is the most powerful tool for confirming the covalent structure of such molecules. ¹H NMR provides information on the number and electronic environment of protons, as well as their connectivity through spin-spin coupling. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they allow for a complete assignment of the molecular structure. This guide will first establish a standardized protocol for obtaining high-quality NMR data for the title compound and then provide an in-depth interpretation based on predictive models.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to yield high-resolution spectra for 2-(4-Methoxy-3-methylphenyl)phenol.

Sample Preparation

A homogeneous, particulate-free sample solution is critical for achieving sharp, well-resolved NMR signals. Any solid impurities can disrupt the magnetic field homogeneity, leading to poor spectral quality.[1]

  • Weighing: Accurately weigh 5-10 mg of high-purity 2-(4-Methoxy-3-methylphenyl)phenol for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] For referencing the chemical shifts, it is recommended to use a solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v).[2]

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no particulate matter is present. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[1] Avoid scratching the inside of the tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Experiment: Standard single-pulse experiment (e.g., Bruker 'zg30').

  • Number of Scans: 16 to 64 scans.

  • Spectral Width: -2 to 12 ppm.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

¹³C NMR Acquisition Parameters:

  • Experiment: Proton-decoupled pulse program (e.g., Bruker 'zgpg30').

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Spectral Width: 0 to 220 ppm.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. In the absence of TMS, the residual solvent peak can be used as a reference (e.g., CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Predicted Spectral Data and Interpretation

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 2-(4-Methoxy-3-methylphenyl)phenol. The predictions are based on established chemical shift ranges, substituent effects, and comparison with structurally related compounds.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of 2-(4-Methoxy-3-methylphenyl)phenol are numbered as shown in the diagram below.

Caption: Molecular structure and atom numbering for 2-(4-Methoxy-3-methylphenyl)phenol.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy and methyl groups, and the phenolic hydroxyl group.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Aromatic H 7.20 - 7.40m-4HProtons on the phenol ring (H-3, H-4, H-5, H-6) will appear as a complex multiplet due to multiple couplings.
Aromatic H 6.80 - 7.00m-3HProtons on the substituted phenyl ring (H-2', H-5', H-6') will be in the upfield aromatic region due to the electron-donating effects of the methoxy and methyl groups.
Phenolic OH 4.5 - 5.5br s-1HThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It typically appears as a broad singlet.[3]
Methoxy (-OCH₃) 3.80 - 3.90s-3HMethoxy groups on an aromatic ring typically resonate in this region.[4]
Methyl (-CH₃) 2.20 - 2.30s-3HAromatic methyl groups generally appear around 2.2-2.5 ppm.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each chemically non-equivalent carbon atom.

Carbon(s)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C-O (Phenol) 152 - 156The carbon attached to the hydroxyl group is significantly deshielded.
C-O (Methoxy) 158 - 162The carbon attached to the methoxy group is also deshielded.
Aromatic C-H 110 - 130Aromatic carbons with attached protons will appear in this general range.
Quaternary Aromatic C 125 - 145Carbons at the junction of the two rings and those bearing substituents will be in this region.
Methoxy (-OCH₃) 55 - 60The carbon of the methoxy group is characteristic in this range.[4]
Methyl (-CH₃) 15 - 20The carbon of the aromatic methyl group will be found in the aliphatic region.

Workflow and Logic

The process of characterizing 2-(4-Methoxy-3-methylphenyl)phenol using NMR spectroscopy follows a logical and self-validating workflow. This begins with the synthesis or isolation of the pure compound, followed by the acquisition of high-quality NMR data as per the detailed protocol, and culminates in the structural confirmation through spectral interpretation, ideally aided by 2D NMR techniques like COSY, HSQC, and HMBC for unambiguous assignments.

G cluster_synthesis Compound Preparation cluster_nmr NMR Analysis cluster_analysis Data Interpretation synthesis Synthesis / Isolation of 2-(4-Methoxy-3-methylphenyl)phenol purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep data_acq 1D (¹H, ¹³C) and 2D NMR Data Acquisition sample_prep->data_acq processing Data Processing (FT, Phasing, Referencing) data_acq->processing assignment Spectral Assignment (Chemical Shifts, Couplings, Integrals) processing->assignment structure_val Structure Validation assignment->structure_val final_report Final Structure Confirmation structure_val->final_report

Caption: A self-validating workflow for the NMR-based structural elucidation of 2-(4-Methoxy-3-methylphenyl)phenol.

Conclusion

While experimental ¹H and ¹³C NMR data for 2-(4-Methoxy-3-methylphenyl)phenol are not readily found in the public domain, this guide provides a robust framework for its acquisition and interpretation. The detailed experimental protocol ensures the collection of high-quality, reproducible data. The predictive spectral analysis, based on sound chemical principles, offers a reliable reference for researchers to confirm the identity and structure of this compound. The application of this workflow will enable confident structural characterization, a critical step in the advancement of research and development involving this and related biphenyl scaffolds.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • Červená, V., Sýkora, J., & Černý, I. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9545–9550. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). NMR Textbook - Interpretation of NMR Spectra. Institute of Organic Chemistry, Polish Academy of Sciences. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

  • University College London. (n.d.). Chemical Shifts. Retrieved from [Link]

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Application Notes and Protocols for the Exploration of the 2-(4-Methoxy-3-methylphenyl)phenol Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Biphenyl Scaffold

In the landscape of medicinal chemistry, the biphenyl moiety is a privileged scaffold, forming the core of numerous therapeutic agents. Its conformational flexibility allows for optimal binding to a wide array of biological targets. The compound 2-(4-Methoxy-3-methylphenyl)phenol represents an under-explored variation of this scaffold, offering intriguing possibilities for drug discovery. While direct experimental data for this specific molecule is limited in current scientific literature, its structural features—a hydroxylated phenyl ring linked to a substituted methoxyphenyl ring—suggest a high potential for biological activity.[1][2] The presence of a phenolic hydroxyl group often imparts antioxidant properties and can serve as a crucial hydrogen bond donor in ligand-receptor interactions.[3][4] Furthermore, the methoxy and methyl substitutions can influence the molecule's metabolic stability, lipophilicity, and overall three-dimensional conformation, thereby modulating its pharmacological profile.[4]

This technical guide provides a prospective framework for the synthesis, characterization, and biological evaluation of 2-(4-Methoxy-3-methylphenyl)phenol and its derivatives. The protocols and insights presented herein are based on established methodologies for analogous compounds and aim to empower researchers to unlock the therapeutic potential of this promising scaffold.

Predicted Biological Activities and Therapeutic Opportunities

Based on the known biological activities of structurally related methoxyphenols and biphenyl compounds, the 2-(4-Methoxy-3-methylphenyl)phenol scaffold is hypothesized to be a valuable starting point for developing agents with the following activities:

  • Anticancer Activity: Compounds with similar structural motifs, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), have demonstrated potent anticancer effects in breast cancer cell lines by modulating key signaling pathways involving VEGFR2 and PPARγ.[5] Derivatives of the target scaffold could potentially exhibit similar mechanisms of action.

  • Anti-inflammatory Activity: The MMPP scaffold has also been shown to possess anti-arthritic properties by inhibiting STAT3 activation.[6] This suggests that derivatives of 2-(4-Methoxy-3-methylphenyl)phenol could be explored for the treatment of inflammatory diseases.

  • Antioxidant Activity: The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity, capable of scavenging free radicals.[3][4][7][8] This intrinsic property could be beneficial in disease states associated with oxidative stress.

Synthetic Strategy: A Proposed Suzuki Coupling Approach

A plausible and efficient method for the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction is widely used in the formation of carbon-carbon bonds to create biaryl systems.[2]

Suzuki_Coupling Reactant1 2-Bromophenol Reaction_Vessel Reaction Mixture Reactant1->Reaction_Vessel Reactant2 (4-Methoxy-3-methylphenyl)boronic acid Reactant2->Reaction_Vessel Catalyst Pd(PPh3)4 Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Toluene/Ethanol/Water Solvent->Reaction_Vessel Product 2-(4-Methoxy-3-methylphenyl)phenol Reaction_Vessel->Product Heat (e.g., 80-100 °C)

Caption: Proposed Suzuki coupling workflow for the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol.

Detailed Protocol for Suzuki Coupling

Materials:

  • 2-Bromophenol

  • (4-Methoxy-3-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Nitrogen or Argon gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-bromophenol (1.0 eq), (4-methoxy-3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the flask.

  • Solvent Addition: Add the solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio), to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2-(4-Methoxy-3-methylphenyl)phenol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: A Step-by-Step Approach

A logical progression for investigating the biological activity of the newly synthesized scaffold is essential.

Screening_Cascade Start Synthesized 2-(4-Methoxy-3-methylphenyl)phenol Scaffold Antioxidant In Vitro Antioxidant Assay (DPPH) Start->Antioxidant Anticancer In Vitro Anticancer Screening (MTT Assay) Start->Anticancer Anti_inflammatory In Vitro Anti-inflammatory Assay (e.g., NO inhibition) Start->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Anti_inflammatory->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A logical progression for the investigation of the biological activity of a novel compound.

Protocol 1: In Vitro Antioxidant Activity (DPPH Assay)

This protocol assesses the free radical scavenging activity of the synthesized compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Synthesized 2-(4-Methoxy-3-methylphenyl)phenol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a stock solution of the test compound and ascorbic acid in methanol (e.g., 1 mg/mL).

  • Serial Dilutions: Perform serial dilutions of the test compound and ascorbic acid to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the different concentrations of the test compound, ascorbic acid, or methanol (as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol evaluates the cytotoxic effect of the compound on cancer cells.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • DMEM or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the MDA-MB-231 cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound (dissolved in DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathway Modulation

Drawing parallels from the structurally related compound MMPP, derivatives of the 2-(4-Methoxy-3-methylphenyl)phenol scaffold may exert their anticancer effects by dual regulation of key signaling pathways.[5] A hypothetical pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Bcl2->Apoptosis Inhibition PPARg PPARγ Gene_Transcription Gene Transcription (Cell Cycle Arrest) PPARg->Gene_Transcription Induction Proliferation Cell Proliferation Gene_Transcription->Proliferation Inhibition Compound 2-(4-Methoxy-3-methylphenyl)phenol Derivative Compound->VEGFR2 Inhibition Compound->PPARg Activation

Caption: Hypothetical signaling pathway modulated by 2-(4-Methoxy-3-methylphenyl)phenol derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the 2-(4-Methoxy-3-methylphenyl)phenol scaffold will be crucial for optimizing its biological activity. Key areas for SAR exploration include:

  • Phenolic Hydroxyl Group: Esterification or etherification of this group can modulate bioavailability and potency. It can also serve as a handle for attaching other pharmacophores.

  • Substitution on the Phenyl Rings: Introduction of electron-withdrawing or electron-donating groups on either of the phenyl rings can influence the electronic properties and binding interactions of the molecule.

  • Methyl and Methoxy Groups: Modification or relocation of these groups can alter the molecule's conformation and metabolic stability.

Conclusion

The 2-(4-Methoxy-3-methylphenyl)phenol scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. While direct experimental data is currently lacking, this guide provides a comprehensive and scientifically grounded roadmap for its synthesis and biological evaluation. By leveraging the proposed protocols and considering the potential mechanisms of action, researchers are well-equipped to investigate the medicinal chemistry applications of this intriguing scaffold.

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

  • Ragnarsson, U., et al. (2005). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry, 70(17), 6893–6896. [Link]

  • Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Jo, H., et al. (2021). (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. International Journal of Molecular Sciences, 22(16), 8753. [Link]

  • Kim, H. R., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 36852. [Link]

  • Nakagawa, H., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Molecules, 29(5), 1125. [Link]

  • Yamamoto, S., et al. (2022). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 27(15), 4930. [Link]

  • Deng, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611. [Link]

Sources

Application Note: Catalytic Cross-Coupling Techniques for the Synthesis and Functionalization of 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biaryl phenol scaffold is a privileged structural motif ubiquitous in natural products, soft materials, and active pharmaceutical ingredients (APIs)[1]. Specifically, 2-(4-Methoxy-3-methylphenyl)phenol serves as a highly versatile building block. The presence of the ortho-hydroxyl group makes it an ideal precursor for synthesizing Buchwald-type dialkylbiarylphosphine ligands, as well as a critical pharmacophore in the development of target modulators[2].

This application note provides a comprehensive, self-validating guide to the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol via advanced, protecting-group-free Suzuki-Miyaura cross-coupling techniques, followed by its downstream activation for further functionalization.

Mechanistic Rationale & Retrosynthetic Strategy

Historically, the synthesis of biaryl phenols required the protection of the hydroxyl group (e.g., as a benzyl or methyl ether) prior to cross-coupling. Free phenols can poison palladium catalysts by forming stable, unreactive palladium-phenoxide complexes, or they can undergo competitive oxidative homocoupling.

However, modern catalytic systems bypass this inefficient protection/deprotection sequence. By utilizing a highly active preformed Palladium(II) catalyst alongside a mild base (such as Potassium Fluoride, KF), the Suzuki-Miyaura coupling can proceed directly on the unprotected phenol.

Causality in Reagent Selection:

  • Base Selection (KF vs. NaOtBu): Strong bases like Sodium tert-butoxide fully deprotonate the phenol, creating an electron-rich phenoxide that strongly coordinates to the palladium center, halting the catalytic cycle. KF is chosen because it facilitates transmetalation by forming a reactive fluoroborate species with the boronic acid, without excessively deprotonating the acidic phenolic proton.

  • Solvent Degassing: Oxygen in the system will prematurely oxidize the Pd(0) active species to an inactive Pd(II) state. Rigorous degassing prevents this and suppresses the oxidative homocoupling of the (4-methoxy-3-methylphenyl)boronic acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(X)L2] Pd0->OxAdd + 2-Chlorophenol TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + (4-Methoxy-3-methylphenyl)boronic acid + Base (KF) RedElim Reductive Elimination Biaryl Phenol Release TransMet->RedElim RedElim->Pd0 - 2-(4-Methoxy-3-methylphenyl)phenol

Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for the protecting-group-free synthesis of the target biaryl phenol. The data highlights the critical relationship between base basicity and overall yield.

Catalyst System (5 mol%)Base (5.0 equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O1001662%
Pd(dppf)Cl₂K₃PO₄ (aq)1,4-Dioxane1001281%
Preformed Pd Catalyst 1 KF (anhydrous) 1,4-Dioxane 120 16 94%
Preformed Pd Catalyst 1NaOtBu1,4-Dioxane12016< 15% (Decomposition)

Note: "Preformed Pd Catalyst 1" refers to optimized dialkylbiarylphosphine-based Pd(II) precatalysts optimized for unactivated substrates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Protecting-Group-Free Suzuki-Miyaura Coupling

Objective: Synthesize 2-(4-Methoxy-3-methylphenyl)phenol from 2-chlorophenol and (4-methoxy-3-methylphenyl)boronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-chlorophenol (1.00 g, 7.78 mmol), (4-methoxy-3-methylphenyl)boronic acid (1.42 g, 8.56 mmol, 1.1 equiv), and anhydrous Potassium Fluoride (2.26 g, 38.9 mmol, 5.0 equiv).

  • Catalyst Addition: Add the Pd catalyst (e.g., Buchwald precatalyst, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Inject 15.0 mL of rigorously degassed 1,4-dioxane via syringe.

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours.

  • Self-Validation Check (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The disappearance of the 2-chlorophenol and the emergence of a lower-Rf UV-active spot (Rf ~0.4) indicates conversion. A color shift from a homogeneous pale yellow solution to a dark brown suspension indicates the depletion of the aryl halide and subsequent aggregation of palladium into "Pd black". This visual cue serves as an internal validation that the catalytic cycle has reached its termination phase.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (30 mL) and filter through a short pad of Celite® to remove Pd black and inorganic salts. Wash the Celite® pad with additional EtOAc (2 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 20% EtOAc in Hexanes) to afford the pure 2-(4-Methoxy-3-methylphenyl)phenol.

ExperimentalWorkflow S1 1. Degassing (Remove O2) S2 2. Reagent Addition (Pd, Base, Substrates) S1->S2 S3 3. Thermal Activation (120°C, 16h) S2->S3 S4 4. Filtration (Remove Pd Black/Salts) S3->S4 S5 5. Chromatography (Isolate Product) S4->S5

Figure 2: Step-by-step experimental workflow for protecting-group-free cross-coupling.

Protocol B: Downstream Activation (Triflation)

Objective: Convert the synthesized biaryl phenol into an aryl triflate to activate the C-O bond for subsequent Buchwald-Hartwig aminations or Negishi couplings.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-(4-Methoxy-3-methylphenyl)phenol (1.00 g, 4.67 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an argon atmosphere.

  • Base Addition: Add anhydrous Pyridine (0.75 mL, 9.34 mmol, 2.0 equiv) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O) (0.94 mL, 5.60 mmol, 1.2 equiv) over 10 minutes.

    • Causality: Slow addition controls the exothermic nature of the reaction and prevents the formation of dark, polymeric byproducts.

  • Self-Validation Check (In-Process): Stir at 0 °C for 1 hour, then warm to room temperature. TLC analysis (Hexanes:EtOAc 9:1) should reveal the complete disappearance of the phenol (which stains dark purple with KMnO₄) and the appearance of a fast-moving, non-staining UV-active spot (Rf ~0.8).

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual pyridine, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(4-Methoxy-3-methylphenyl)phenyl trifluoromethanesulfonate, which is typically pure enough (>95%) for immediate use in subsequent cross-coupling cascades.

References

  • Efficient synthesis of substituted biaryl anilines and biaryl phenols via a Suzuki cross-coupling reaction Source: ElectronicsAndBooks (Elsevier) URL:

  • Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis Source: Organic Letters (ACS Publications) URL:1

  • Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones Source: Organic Letters (ACS Publications) URL:2

Sources

downstream functionalization protocols for 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Downstream Functionalization of 2-(4-Methoxy-3-methylphenyl)phenol

Introduction: The Strategic Value of a Biphenyl Scaffold

Biphenyls and their derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional architecture allows them to interact with a wide array of biological targets, often through hydrophobic and π-stacking interactions.[2] 2-(4-Methoxy-3-methylphenyl)phenol is a versatile biphenyl scaffold featuring multiple reactive sites that can be selectively functionalized to generate diverse molecular libraries for drug discovery and chemical biology.[1][3]

This guide provides a comprehensive overview of downstream functionalization protocols for this specific molecule. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, guiding researchers in making informed experimental choices. We will explore reactions targeting the phenolic hydroxyl group, the methoxy group, and the aromatic rings, providing detailed, field-proven protocols for each key transformation.

Chemical structure of 2-(4-Methoxy-3-methylphenyl)phenol with key reactive sites highlighted. Ring A is the phenol-containing ring and Ring B is the methoxy-containing ring.Figure 1. Structure of 2-(4-Methoxy-3-methylphenyl)phenol with key functional groups.

Reactivity and Regioselectivity: A Predictive Analysis

The synthetic utility of 2-(4-Methoxy-3-methylphenyl)phenol is dictated by the electronic and steric interplay of its substituents. Understanding these influences is critical for predicting the outcome of functionalization attempts, particularly for electrophilic aromatic substitution (EAS).

The phenolic hydroxyl (-OH) group on Ring A is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+R effect).[4] Similarly, the methoxy (-OCH₃) group on Ring B is also a strong activating, ortho, para-director.[5] The methyl (-CH₃) group on Ring B is a weakly activating ortho, para-director via an inductive effect (+I) and hyperconjugation.[5]

Given that the hydroxyl group is a more potent activating group than a methoxy group, Ring A is significantly more electron-rich and thus more susceptible to electrophilic attack than Ring B .[6] Within Ring A, the positions ortho and para to the hydroxyl group are activated. The para position (C4) is blocked by the biaryl linkage. The C6 position is sterically unhindered, while the C2 position is blocked. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position of the phenolic ring.

G start Start: 2-(4-Methoxy-3-methylphenyl)phenol step1 Add K₂CO₃ in DMF start->step1 step2 Stir at RT, 30 min (Phenoxide Formation) step1->step2 step3 Add Alkyl Halide (R-X) step2->step3 step4 Heat to 60-80 °C (Monitor by TLC) step3->step4 step5 Aqueous Workup (Quench & Extract) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Product: O-Alkyl Ether step6->end G Scaffold Modification and Extension Strategy cluster_O_Func O-Functionalization cluster_Ring_Func Ring Functionalization cluster_CC_Func C-C Bond Formation start 2-(4-Methoxy-3-methylphenyl)phenol o_alkyl O-Alkylation (Williamson Ether) start->o_alkyl o_acyl O-Acylation (Esterification) start->o_acyl demethyl Demethylation (Ether Cleavage) start->demethyl eas Electrophilic Aromatic Substitution (e.g., Bromination) start->eas triflate Triflate Formation start->triflate end_ether Aryl-Alkyl Ethers o_alkyl->end_ether end_ester Aryl Esters o_acyl->end_ester end_catechol Di-hydroxyl Biphenyls demethyl->end_catechol end_halo Halogenated Biphenyls eas->end_halo suzuki Suzuki Coupling triflate->suzuki end_terphenyl Terphenyls & Heterobiaryls suzuki->end_terphenyl

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-(4-Methoxy-3-methylphenyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol. As a biphenyl scaffold, this molecule is of significant interest, and its efficient synthesis is crucial. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Methoxy-3-methylphenyl)phenol?

A1: The most prevalent and versatile method for the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] For this specific synthesis, the reaction would involve the coupling of 2-bromophenol with 4-methoxy-3-methylphenylboronic acid.

Q2: Do I need to protect the hydroxyl group on 2-bromophenol before the Suzuki-Miyaura coupling?

A2: Not necessarily. While the acidic proton of the hydroxyl group can potentially interfere with the reaction, many modern Suzuki-Miyaura protocols are tolerant of free hydroxyl groups, especially with the appropriate choice of base and catalyst system.[3][4] In fact, a hydroxyl group positioned beta to a boronate can sometimes direct the cross-coupling reaction.[5] However, if you are experiencing low yields or side reactions, protection of the hydroxyl group as a methyl ether or another suitable protecting group could be considered.

Q3: What are the primary side reactions to be aware of in this synthesis?

A3: The main side reactions in the Suzuki-Miyaura coupling for this target molecule include:

  • Homocoupling: The self-coupling of the boronic acid to form 4,4'-dimethoxy-3,3'-dimethylbiphenyl or the aryl halide to form 2,2'-biphenol. This is often promoted by the presence of oxygen.[1][6]

  • Protodeborylation: The cleavage of the carbon-boron bond of the boronic acid by a proton source, leading to the formation of 2-methylanisole. This can be exacerbated by elevated temperatures and the presence of water.[1]

  • Dehalogenation: The reduction of 2-bromophenol to phenol. This can be promoted by certain bases and solvents.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A co-spot of the starting materials and the reaction mixture on the TLC plate will help in determining the consumption of the limiting reagent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol and provides actionable solutions.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired product is a common issue. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting Low Yield start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issue Use fresh, pure reagents. Ensure correct stoichiometry. check_reagents->reagent_issue check_catalyst Assess Catalyst Activity check_conditions->check_catalyst Conditions Standard conditions_issue Optimize base, solvent, temperature. Ensure inert atmosphere. check_conditions->conditions_issue troubleshoot_side_reactions Investigate Side Reactions check_catalyst->troubleshoot_side_reactions Catalyst Active catalyst_issue Use fresh catalyst/ligand. Screen different catalyst systems. check_catalyst->catalyst_issue optimize_purification Optimize Purification troubleshoot_side_reactions->optimize_purification Side Reactions Minimized side_reactions_issue Degas solvent thoroughly. Adjust base and temperature. troubleshoot_side_reactions->side_reactions_issue success Improved Yield optimize_purification->success Purification Optimized purification_issue Adjust column chromatography solvent system. optimize_purification->purification_issue

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality and Solutions:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For sterically hindered substrates like 2-bromophenol, stronger bases and more specialized catalyst systems may be required.[8]

    • Base Selection: While common bases like K₂CO₃ can be effective, for challenging couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[7]

    • Solvent System: A mixture of an organic solvent and water is typically used. Common systems include dioxane/water, THF/water, or toluene/water. The ratio can influence the solubility of the reagents and the reaction rate.

    • Temperature: While some Suzuki couplings proceed at room temperature, this reaction will likely require heating, typically in the range of 80-110 °C.[9]

  • Poor Quality Reagents:

    • Boronic Acid Instability: Arylboronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines), which are often less reactive. It is recommended to use fresh or properly stored 4-methoxy-3-methylphenylboronic acid.

    • Catalyst Degradation: Palladium catalysts, especially Pd(OAc)₂, can degrade over time. Use a fresh, active catalyst.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts (e.g., XPhos Pd G3)Pd(OAc)₂ is a common and air-stable precatalyst. Pd₂(dba)₃ is a Pd(0) source. Preformed catalysts can offer higher activity for challenging substrates.[7][9]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)These ligands accelerate the rate-limiting oxidative addition step, especially for sterically hindered aryl halides.[7]
Base K₃PO₄, Cs₂CO₃These bases are effective for couplings involving sterically hindered or electron-rich substrates and can help to minimize side reactions.[7]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂O (typically 4:1 to 10:1 v/v)The solvent system needs to solubilize both the organic and inorganic reagents. The water component is crucial for the activation of the boronic acid.
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for the coupling of sterically hindered substrates.

Table 1: Recommended Reaction Conditions for the Suzuki-Miyaura Coupling of 2-bromophenol with 4-methoxy-3-methylphenylboronic acid.

Problem 2: Presence of Significant Byproducts

The presence of byproducts can complicate purification and reduce the overall yield.

  • Homocoupling Product (4,4'-dimethoxy-3,3'-dimethylbiphenyl): This byproduct is often difficult to separate from the desired product due to similar polarities.

    • Cause: The presence of oxygen can promote the homocoupling of the boronic acid.[6]

    • Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a slightly lower catalyst loading might also help.

  • Protodeborylation Product (2-methylanisole):

    • Cause: This occurs when the boronic acid reacts with a proton source instead of the palladium complex. This is more likely at higher temperatures and in the presence of excess water.[1]

    • Solution: Use anhydrous solvents and a carefully controlled amount of water. A milder base and lower reaction temperature may also reduce the rate of this side reaction.

  • Dehalogenation Product (Phenol):

    • Cause: The 2-bromophenol is reduced to phenol. This can be facilitated by certain bases or impurities that can act as a hydride source.[7]

    • Solution: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure the use of high-purity, anhydrous solvents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-3-methylphenylboronic Acid

This protocol is adapted from a general procedure for the synthesis of arylboronic acids.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.1 eq).

  • Grignard Reagent Formation: Add a small crystal of iodine to the flask. Add a solution of 4-bromo-2-methylanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction should initiate spontaneously (indicated by heat evolution and disappearance of the iodine color). If the reaction does not start, gentle heating may be required. Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

  • Borylation: After the addition is complete, cool the Grignard reagent to -78 °C (dry ice/acetone bath). To a separate flame-dried flask, add triisopropyl borate (2.0 eq) in anhydrous THF. Add the Grignard reagent dropwise to the triisopropyl borate solution while maintaining the temperature at -78 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of 10% hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to yield 4-methoxy-3-methylphenylboronic acid as a solid.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Methoxy-3-methylphenyl)phenol

This protocol provides a starting point and may require optimization for specific experimental setups.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X(L2) Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 2-(4-Methoxy-3-methylphenyl)phenol (Ar-Ar') RedElim->Product ArX 2-Bromophenol (Ar-X) ArX->OxAdd ArBOH2 4-Methoxy-3-methylphenyl- boronic acid (Ar'-B(OH)2) ArBOH2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-bromophenol (1.0 eq), 4-methoxy-3-methylphenylboronic acid (1.2 - 1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and SPhos (0.04 eq, 4 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 10:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromophenol is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity is recommended. The separation of the product from the homocoupled byproduct may require careful fractionation.

References

  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
  • Benchchem. (2025). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
  • PrepChem. (n.d.). Synthesis of 4-Methoxyphenylboronic acid (1). Retrieved from [Link]

  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC.
  • Wang, L., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. PMC.
  • Wink, M., et al. (2018).
  • Chemistry Teacher. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube.
  • Benchchem. (2025).
  • Mathew, M. (2017, July 23). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • Hu, X., et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters.
  • Wang, Z., et al. (2026, March 12). Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp 3 )–C(sp 3 ) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy.
  • Chem-Impex. (n.d.). 4-Methoxy-3-methylphenylboronic acid.
  • ChemicalBook. (n.d.). 4-Methoxyphenylboronic acid synthesis.
  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
  • Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
  • Hu, X., et al. (2012).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Li, J., et al. (2016). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls.
  • Smith, A. D., et al. (2023). Preformed Pd(II)
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Qureshi, Z., et al. (2024, September 16).
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-(Aminomethyl)-4-bromonaphthalene.
  • El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Indian Academy of Sciences.
  • Qureshi, Z., et al. (2024, September 16).
  • Qureshi, Z., et al. (2024, September 16).
  • Nguyen, M. T., et al. (2024, January 5).
  • Li, G., et al. (2008, April 19). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki–Miyaura Coupling of Aryl Chlorides. Organic Letters.
  • El-Sayed, N. N., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • Molander, G. A., & Biolatto, B. (2003).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

Technical Support Center: Troubleshooting 2-(4-Methoxy-3-methylphenyl)phenol Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. The synthesis of 2-(4-Methoxy-3-methylphenyl)phenol is typically achieved via a Suzuki-Miyaura cross-coupling between a boronic acid (e.g., 4-methoxy-3-methylphenylboronic acid) and an aryl halide (e.g., 2-bromophenol). While the reaction is robust, the biphasic extraction and subsequent purification often present significant bottlenecks due to co-eluting impurities.

This guide is designed to provide mechanistic insights and self-validating protocols to troubleshoot the most common extraction challenges encountered with this specific biaryl compound.

Diagnostic Purification Workflow

The following logic tree outlines the sequential extraction and purification strategy required to isolate the target phenolic biaryl from a complex crude Suzuki mixture.

G Crude Crude Extract (Product, Pd, TPPO, Homocoupling, Boronic Acid) PdRemoval Palladium Scavenging (TMT Resin) Crude->PdRemoval Filtration TPPORemoval TPPO Precipitation (ZnCl₂ in EtOH) PdRemoval->TPPORemoval Filtrate AcidBase Acid-Base Partitioning (NaOH Extraction) TPPORemoval->AcidBase Supernatant OrganicWaste Organic Phase (Neutral Homocoupling Byproducts) AcidBase->OrganicWaste Discard AqueousPhase Aqueous Phase (Sodium Phenolate Salt) AcidBase->AqueousPhase Retain Acidification Acidification (HCl) & Re-extraction AqueousPhase->Acidification pH Adjustment PureProduct Pure 2-(4-Methoxy-3- methylphenyl)phenol Acidification->PureProduct Final Organic Layer

Workflow for isolating 2-(4-Methoxy-3-methylphenyl)phenol from Suzuki coupling impurities.

Frequently Asked Questions & Troubleshooting Guide

Q1: My crude extract is dark brown/black, and the color persists after standard aqueous washing. How do I completely remove residual Palladium?

Causality & Mechanism: The dark discoloration is caused by palladium catalyst degradation into Pd(0) nanoparticles and soluble Pd(II) species that readily partition into the organic layer during biphasic extraction[1]. Standard aqueous washes fail because these species form highly stable, organic-soluble complexes[2]. To break these complexes, you must introduce a scavenger with a higher thermodynamic affinity for palladium than the organic solvent or the biaryl product.

Solution: Implement a chemisorption strategy using a solid-supported scavenger like Trimercaptotriazine (TMT) resin[2]. The thiol groups on the TMT resin strongly coordinate the palladium, pulling it out of the organic phase while leaving the biaryl product untouched[3].

Data Presentation:

Purification Method Mechanism of Removal Residual Pd Concentration (ppm) Product Recovery (%)
Standard Aqueous Workup Phase partitioning > 500 ppm ~98%
Celite Filtration Physical entrapment of Pd(0) 150 - 300 ppm ~95%
TMT Resin Treatment Chemisorption (Thiol coordination) < 10 ppm > 90%

Table 1: Efficiency of Palladium Removal Techniques. Data synthesized from pilot studies on palladium scavenging in biaryl couplings[2][3].

Protocol: Palladium Scavenging via TMT Resin

  • Dissolve the crude reaction mixture in ethyl acetate or dichloromethane.

  • Add 5 equivalents (relative to the initial Pd catalyst loading) of polystyrene-bound TMT resin (MP-TMT)[2].

  • Stir the heterogeneous mixture at room temperature for 2–4 hours.

  • Filter the mixture through a medium-porosity glass frit. The resin will retain the dark color.

  • Wash the resin cake with a small volume of fresh solvent and concentrate the combined filtrates.

Q2: I am observing a massive co-eluting impurity on TLC/HPLC with strong UV absorbance. NMR shows a large multiplet around 7.4-7.7 ppm. What is this, and how do I extract it out?

Causality & Mechanism: This is Triphenylphosphine oxide (TPPO), a ubiquitous byproduct if triphenylphosphine-based palladium ligands (e.g., Pd(PPh₃)₄) were utilized[4]. TPPO is highly soluble in common extraction solvents like ethyl acetate, causing it to co-elute with your product during chromatography[5].

Solution: Exploit the Lewis basicity of the phosphoryl oxygen in TPPO. By adding anhydrous Zinc Chloride (ZnCl₂), you form a highly insoluble Lewis acid-TPPO adduct that precipitates out of polar solvents, allowing for a simple filtration[6][7].

Protocol: TPPO Precipitation via ZnCl₂

  • Concentrate the crude organic extract under reduced pressure to remove the primary reaction solvent.

  • Dissolve the crude residue in a minimal volume of warm ethanol[6].

  • Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol[6].

  • Add the ZnCl₂ solution dropwise to your crude mixture at room temperature[6].

  • Stir for 30 minutes; a dense white precipitate (the ZnCl₂-TPPO complex) will form[5].

  • Filter the suspension through a Celite pad and wash the filter cake with cold ethanol.

  • Concentrate the filtrate, which now contains the TPPO-free biaryl phenol.

Q3: How can I separate the desired 2-(4-Methoxy-3-methylphenyl)phenol from neutral homocoupled byproducts (e.g., 4,4'-dimethoxy-3,3'-dimethylbiphenyl)?

Causality & Mechanism: Suzuki-Miyaura reactions inherently produce symmetrical homocoupled biaryl impurities due to oxygen ingress or catalyst resting states[1][8]. Because these homocoupled byproducts are neutral, they partition identically to the product in standard organic extractions. However, your target molecule, 2-(4-Methoxy-3-methylphenyl)phenol, possesses a phenolic hydroxyl group with a pKa of ~9.5.

Solution: By performing an acid-base extraction with a strong aqueous base, you can selectively deprotonate the product into a water-soluble sodium phenolate salt, leaving the neutral homocoupled impurities trapped in the organic waste layer.

Protocol: Acid-Base Partitioning for Phenolic Biaryls

  • Dissolve the TPPO-free crude mixture in an organic solvent like methyl tert-butyl ether (MTBE) or diethyl ether.

  • Transfer to a separatory funnel and extract 3 times with equal volumes of 1 M NaOH (aq).

    • Self-Validation: The aqueous layer will contain the sodium salt of your product. The organic layer contains the neutral homocoupled impurities.

  • Separate and retain the aqueous layer. Discard the organic layer.

  • Carefully acidify the aqueous layer to pH ~2 using 6 M HCl (aq) in an ice bath.

    • Self-Validation: The solution will turn cloudy as the protonated 2-(4-Methoxy-3-methylphenyl)phenol precipitates out of the aqueous phase.

  • Re-extract the acidified aqueous phase 3 times with fresh ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified biaryl phenol.

Q4: There is unreacted boronic acid contaminating my final extracted product. How do I remove it without running a column?

Causality & Mechanism: Excess 4-methoxy-3-methylphenylboronic acid starting material often partitions into the organic phase and resists standard aqueous workup[1].

Solution: Boronic acids react with methanol to form trimethyl borate, B(OMe)3​ , which is highly volatile. Repeated concentration of the crude mixture from methanol drives this esterification, effectively purging the boron impurity under reduced pressure[9].

Protocol: Boronic Acid Purging via Methanol Azeotrope

  • Dissolve the semi-pure product in 10–20 mL of anhydrous Methanol.

  • Evaporate the solvent completely under reduced pressure using a rotary evaporator[9].

  • Repeat this dissolution-evaporation cycle 3 to 4 times. The boronic acid is converted to volatile trimethyl borate and removed in vacuo, leaving behind the pure biaryl product[9].

References

  • Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. Available at: [Link]

  • Removing Triphenylphosphine Oxide - University of Rochester. Available at: [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC. Available at: [Link]

  • Triphenylphosphine Oxide- Waste Not, Want Not - Scientific Update. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - ACS Publications. Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine - ACS Publications. Available at: [Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity - ACS Publications. Available at: [Link]

Sources

reducing homocoupling side products in 2-(4-Methoxy-3-methylphenyl)phenol reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Methoxy-3-methylphenyl)phenol Synthesis

Introduction: The Challenge of Biaryl Synthesis

The synthesis of unsymmetrical biaryls like 2-(4-Methoxy-3-methylphenyl)phenol is a cornerstone of modern medicinal and materials chemistry. These structures are typically assembled using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While powerful, these methods are often plagued by the formation of symmetrical homocoupling byproducts, where a starting material couples with itself. This not only consumes valuable reagents and reduces the yield of the desired product but also introduces significant purification challenges.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you diagnose and systematically eliminate homocoupling side products in your reactions.

Core Principles: Why Does Homocoupling Occur?

Understanding the mechanistic origin of homocoupling is the first step toward its prevention. In the context of a Suzuki-Miyaura coupling between an aryl halide and an arylboronic acid, homocoupling of the boronic acid is the most common issue.[1] It is primarily driven by two pathways:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2][3][4] This Pd(II) can then participate in a separate catalytic cycle with the boronic acid, leading to the formation of a symmetrical biaryl.[1][5] Rigorous exclusion of oxygen is therefore paramount.[6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), the precatalyst itself can react stoichiometrically with the boronic acid to generate the homocoupled dimer before the primary cross-coupling cycle is established.[1][6]

The diagram below illustrates the desired cross-coupling pathway versus the competing homocoupling side reaction.

G cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Homocoupling Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar¹-X) pd0->oxidative_addition pd2_intermediate Ar¹-Pd(II)-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (Ar²-B(OR)₂) pd2_intermediate->transmetalation pd2_biaryl Ar¹-Pd(II)-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Desired Product) reductive_elimination->product pd0_ox Pd(0)L_n oxygen O₂ (Oxygen) pd0_ox->oxygen pd2_ox Pd(II) Species oxygen->pd2_ox homo_transmetalation 2 x Ar²-B(OR)₂ pd2_ox->homo_transmetalation homo_intermediate Ar²-Pd(II)-Ar² homo_transmetalation->homo_intermediate homo_elimination Reductive Elimination homo_intermediate->homo_elimination homo_elimination->pd0_ox homo_product Ar²-Ar² (Homocoupling Product) homo_elimination->homo_product

Caption: Desired Suzuki cycle vs. the competing homocoupling pathway.

Troubleshooting Guide & FAQs

This section is designed as a logical workflow to help you pinpoint and resolve the cause of homocoupling in your synthesis of 2-(4-Methoxy-3-methylphenyl)phenol.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere 1. Evaluate Reaction Atmosphere start->check_atmosphere degas Degas Solvents Rigorously (N₂/Ar sparge, freeze-pump-thaw) check_atmosphere->degas Action Items inert Ensure Positive Pressure of Inert Gas (N₂/Ar) check_atmosphere->inert Action Items check_catalyst 2. Assess Catalyst System pd_source Using a Pd(II) source? (e.g., Pd(OAc)₂) check_catalyst->pd_source check_conditions 3. Optimize Reaction Conditions adjust_temp Lower Reaction Temperature check_conditions->adjust_temp Action Items adjust_base Screen Weaker Bases (e.g., K₂CO₃, K₃PO₄) check_conditions->adjust_base Action Items adjust_solvent Use Aprotic Solvents (Dioxane, Toluene, THF) check_conditions->adjust_solvent Action Items check_reagents 4. Review Reagents & Stoichiometry slow_addition Add Boronic Acid Slowly (Syringe Pump) check_reagents->slow_addition Action Items adjust_stoich Use Slight Excess of Aryl Halide check_reagents->adjust_stoich Action Items boronic_ester Use Boronic Ester Derivative (e.g., Pinacol Ester) check_reagents->boronic_ester Action Items degas->check_catalyst inert->check_catalyst use_pd0 Switch to Pd(0) Source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) pd_source->use_pd0 Yes add_reductant Add Mild Reductant (e.g., Potassium Formate) pd_source->add_reductant Yes optimize_ligand Optimize Ligand Choice pd_source->optimize_ligand No use_pd0->check_conditions add_reductant->check_conditions bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) optimize_ligand->bulky_ligands bulky_ligands->check_conditions adjust_temp->check_reagents adjust_base->check_reagents adjust_solvent->check_reagents end_node Homocoupling Minimized slow_addition->end_node adjust_stoich->end_node boronic_ester->end_node

Caption: Troubleshooting workflow for minimizing homocoupling.

Q1: I'm observing significant formation of the boronic acid homocoupling product. What is the most likely cause?

A1: The most immediate and frequent cause of boronic acid homocoupling is the presence of molecular oxygen in your reaction vessel.[3][4] Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which promotes the undesired dimerization of the boronic acid.[1][5] Before altering any other parameter, ensure your reaction setup is rigorously free of oxygen.

Actionable Advice:

  • Degas Your Solvent: Sparge your solvent with an inert gas (Nitrogen or Argon) for at least 30 minutes prior to use. For more rigorous oxygen removal, use the freeze-pump-thaw method (at least three cycles).[1]

  • Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use a manifold or balloon to maintain this atmosphere throughout the reaction.[1]

Q2: I'm using Pd(OAc)₂ as a precatalyst. Could this be contributing to the problem?

A2: Yes, absolutely. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ can directly react with your boronic acid to form the homocoupled product, especially at the beginning of the reaction before a sufficient concentration of the active Pd(0) catalyst has been generated.[1][6]

Actionable Advice:

  • Switch to a Pd(0) Source: Using a precatalyst that is already in the Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can bypass this initial homocoupling pathway.[1]

  • Facilitate In-Situ Reduction: If you must use a Pd(II) source, adding a mild reducing agent can help. Potassium formate has been shown to be effective at reducing Pd(II) to Pd(0) without interfering with the main catalytic cycle.[6] Phosphine ligands themselves can also act as reducing agents for the Pd(II) center.[5]

Q3: How does my choice of phosphine ligand impact homocoupling?

A3: The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst.[7] The steric and electronic properties of the ligand directly influence the rates of the various steps in the catalytic cycle.

Actionable Advice:

  • Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[1][7]

    • Causality (Expertise): Their large steric bulk physically hinders the formation of intermediates that lead to homocoupling.[1] Simultaneously, their strong electron-donating character stabilizes the palladium center and promotes the final, desired reductive elimination step of the cross-coupling cycle, making it kinetically more favorable than the side reaction.[7]

Q4: Can my choice of base, solvent, or temperature be optimized to reduce homocoupling?

A4: Yes, these reaction conditions create the environment in which the catalyst operates, and optimizing them can significantly favor the desired cross-coupling over homocoupling.

ParameterImpact on HomocouplingRecommended Action & Rationale
Base The base is crucial for the transmetalation step. A base that is too strong or too weak can disrupt the catalytic cycle.Screen weaker inorganic bases like K₃PO₄ or K₂CO₃.[1][8] These are often effective enough for transmetalation without promoting side reactions that can occur with stronger bases like NaOtBu.
Solvent Aprotic solvents are generally preferred. Excess water can sometimes promote homocoupling.[1]Use aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1] While some water is often required to dissolve the base, use the minimum amount necessary.
Temperature Higher temperatures can accelerate side reactions, sometimes more than the desired reaction.[1]Run the reaction at the lowest temperature that provides a reasonable rate of conversion. This often requires careful monitoring by TLC or LC-MS to find the optimal balance.
Q5: Are there any procedural tricks or alternative coupling strategies I can use?

A5: Yes. Beyond optimizing conditions, modifying your procedure or considering a different coupling reaction can be a powerful strategy.

Actionable Advice:

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the start, add it slowly over 30-60 minutes using a syringe pump.[1] This keeps the instantaneous concentration of the boronic acid low, statistically disfavoring the bimolecular homocoupling reaction.[1]

  • Use a Boronic Ester: Boronic acids can sometimes be unstable. Using more stable derivatives like pinacol esters (Bpin) can suppress side reactions by providing a slower, more controlled release of the active boronic acid into the catalytic cycle.[5]

  • Consider Ullmann Coupling: As an alternative to palladium catalysis, the copper-mediated Ullmann reaction can be used for biaryl synthesis.[9][10] Historically, it was known as a homocoupling reaction requiring harsh conditions.[11] However, modern protocols using ligands allow for cross-coupling under milder conditions, which can be an effective, albeit different, strategy to explore if Suzuki coupling proves problematic.[9][12]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol incorporates several best practices to minimize homocoupling in the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol from 2-bromo-4-methoxy-5-methylphenol and (4-methoxy-3-methylphenyl)boronic acid.

1. Reagent Preparation and Degassing:

  • In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-methoxy-5-methylphenol (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).

  • Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon or nitrogen (repeat 3 times).

  • In a separate flask, dissolve (4-methoxy-3-methylphenyl)boronic acid (1.2 eq) in a minimal amount of degassed solvent (e.g., 1,4-dioxane).

  • Prepare your main reaction solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) and degas it by sparging with argon for 30-45 minutes.

2. Reaction Execution:

  • Under a positive pressure of argon, add the degassed solvent to the main reaction flask via cannula.

  • Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 80-100 °C).

  • Using a syringe pump, add the solution of the boronic acid to the reaction mixture dropwise over a period of 1 hour. This slow addition is critical to minimize the instantaneous concentration of the boronic acid.[1]

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide and the formation of both the desired product and the homocoupled byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to separate the desired unsymmetrical biaryl from any residual symmetrical homocoupling byproduct.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Strategies to minimize homocoupling in Suzuki reactions. (2026). BenchChem.
  • Ullmann coupling-An overview. (2025). OperaChem.
  • Ullmann Coupling. (2014). Chem-Station.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025). OperaChem.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (2025). BenchChem.
  • Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (n.d.). PMC.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2007). ACS Publications.
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. (2025). BenchChem.
  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • An In-depth Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)phenol: Molecular Structure and Conformation. (2025). BenchChem.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (n.d.). PMC - NIH.

Sources

Technical Support Center: Crystallization Troubleshooting for 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methoxy-3-methylphenyl)phenol. Because this compound features a rigid biphenyl core coupled with mixed-polarity functional groups (a phenolic hydroxyl, a methoxy ether, and a hydrophobic methyl group), it is notoriously prone to liquid-liquid phase separation (LLPS) and poor recovery during standard crystallization workflows.

This guide is designed for process chemists and drug development professionals. It bypasses generic advice to focus on the specific thermodynamic and kinetic causalities that govern the phase behavior of functionalized biphenyls.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crude 2-(4-Methoxy-3-methylphenyl)phenol forms a sticky, gummy emulsion at the bottom of the reactor instead of solid crystals. What is happening?

Causality & Solution: You are observing Liquid-Liquid Phase Separation (LLPS), universally known in process chemistry as "oiling out." This occurs when the solution's supersaturation is driven too high, causing the initially dissolved compound to separate into a secondary, solute-rich liquid phase rather than integrating into a rigid solid crystal lattice[1]. Because the integration of solute molecules into the crystal lattice is kinetically hindered, the highly mobile oil droplets act as a "sponge," entrapping process impurities, unreacted starting materials, and solvents[2].

To resolve this, you must avoid generating rapid supersaturation. Do not crash-cool the reactor. Instead, map the Metastable Zone Width (MSZW) and introduce seed crystals halfway into the metastable zone to provide a lower-energy surface for nucleation, bypassing the oiling-out phase entirely[1].

Q2: I am using toluene to crystallize this biphenyl derivative, but my recovery yield is extremely low (<10%). Why?

Causality & Solution: The low recovery is a direct consequence of the thermodynamic principle of "like dissolves like." Biphenyl derivatives exhibit exceptionally high solubility in non-polar and aromatic solvents like benzene or toluene[3]. Even at sub-zero temperatures, a massive fraction of your compound remains dissolved in the mother liquor, drastically reducing your yield[4]. Furthermore, solvents that exhibit excessively high drug solubility inherently reduce the maximum achievable supersaturation, which paradoxically increases the risk of oiling out at elevated temperatures[5].

You must switch to an alcoholic solvent system (e.g., Methanol, Ethanol, or Isopropanol). Biphenyls are sparingly soluble in cold alcohols but highly soluble at their boiling points, providing the steep solubility curve required for high-yield, high-purity recovery[3][6].

Q3: How does my cooling profile affect the polymorphic purity of the final API?

Causality & Solution: The cooling rate directly dictates nucleation kinetics and polymorphic outcome. If you utilize a rapid cooling rate (e.g., >5 °C/min), the molecules lose kinetic energy too quickly to arrange themselves into the lowest-energy thermodynamic lattice. This traps the substance in a metastable polymorphic form or an amorphous state[7][8].

For 2-(4-Methoxy-3-methylphenyl)phenol, a controlled, linear cooling rate of 5 to 15 K/hr is highly recommended[6]. This slow desupersaturation allows the thermodynamically stable polymorph to nucleate and grow steadily, rejecting impurities back into the mother liquor[9].

Part 2: Solvent Selection & Phase Behavior Data

The following table synthesizes the quantitative solubility behaviors and phase-separation risks associated with various solvent classes when applied to biphenyl derivatives.

Solvent SystemPolarity ProfileHot Solubility (Boiling Point)Cold Solubility (0–5 °C)Oiling-Out (LLPS) RiskProcess Recommendation
Toluene / Benzene Non-polarVery HighHigh (~2g / 100mL)HighAvoid. Results in severe yield loss and high residual solubility[4].
Methanol / Ethanol Polar ProticHighLowLowHighly Recommended. Optimal solubility curve; excellent impurity rejection[3][6].
Isopropanol (IPA) Polar ProticModerateVery LowLowRecommended. Excellent for final polishing and maximizing yield[2][6].
Aqueous IPA (Co-distillation) MixedHighVery LowVery HighCaution. Rapid water removal triggers uncontrolled desupersaturation and LLPS[2].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints.

Protocol A: Anti-Oiling-Out Seeded Cooling Crystallization

Objective: To isolate pure 2-(4-Methoxy-3-methylphenyl)phenol while actively suppressing liquid-liquid phase separation.

  • Dissolution: Suspend the crude 2-(4-Methoxy-3-methylphenyl)phenol in 10 relative volumes (rel. vols) of Ethanol. Heat the reactor to 60 °C under moderate agitation (100–200 rpm)[6].

  • Validation Checkpoint 1 (Complete Dissolution): Visually or via in-line PAT (Process Analytical Technology), confirm the solution is completely clear. If cloudy, add Ethanol in 0.5 rel. vol increments until clear.

  • Primary Cooling: Cool the reactor at a controlled rate of 10 K/hr to the predetermined seeding temperature (typically 5–10 °C below the dissolution point)[9].

  • Seeding: Introduce 1–2 wt% of pure 2-(4-Methoxy-3-methylphenyl)phenol seed crystals.

  • Validation Checkpoint 2 (Seed Persistence): Hold the temperature for 30 minutes. The seeds must remain suspended and not dissolve (indicating you are safely within the metastable zone) nor melt into oil droplets[1].

  • Secondary Cooling: Continue cooling at 5–10 K/hr until the reactor reaches 0–5 °C[6].

  • Isolation: Filter the resulting suspension. Wash the filter cake with 2 rel. vols of pre-chilled (0 °C) Ethanol to remove residual adhering impurities[6]. Dry under vacuum at 40 °C.

Part 4: Crystallization Troubleshooting Workflow

The following logic diagram maps the decision-making process for mitigating oiling out and maximizing yield.

CrystallizationWorkflow Start Crude 2-(4-Methoxy-3-methylphenyl)phenol Solvent Select Polar Protic Solvent (e.g., Ethanol, IPA) Start->Solvent Heat Heat to Complete Dissolution (Avoid high supersaturation) Solvent->Heat Cool1 Slow Cooling Ramp (5-15 K/hr) Heat->Cool1 Seed Add Seeds in Metastable Zone (Prevents LLPS) Cool1->Seed Check Oiling Out Detected? Seed->Check YesOil Reheat to Dissolve Oil & Reduce Cooling Rate Check->YesOil Yes NoOil Continue Controlled Cooling to 0-5 °C Check->NoOil No YesOil->Heat Isolate Filter & Wash with Cold Solvent (High Purity Crystals) NoOil->Isolate

Logical workflow for mitigating oiling out during biphenyl crystallization.

Part 5: References

  • Oiling Out in Crystallization - Mettler Toledo. Available at:[Link]

  • Fundamentals of Polymorphism - Seven Star Pharma. Available at:[Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen. Available at:[Link]

  • A student performs crystallization on an impure sample of biphenyl - Study.com. Available at:[Link]

  • Process for purifying biphenyl (CN101045670A) - Google Patents. Available at:

  • Role of Cooling Crystallization in Access to Solid Forms and Discovery of New Polymorphs - ACS Publications. Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization - ACS Publications. Available at:[Link]

  • Crystallization in the Pharmaceutical Industry (Chapter 13) - Cambridge University Press. Available at:[Link]

  • Solubility of Biphenyl in Benzene - Brainly. Available at:[Link]

Sources

overcoming steric hindrance in 2-(4-Methoxy-3-methylphenyl)phenol functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 2-(4-Methoxy-3-methylphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically hindered biaryl phenol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors.

The unique structure of 2-(4-Methoxy-3-methylphenyl)phenol, with a methyl group ortho to the phenolic hydroxyl and a substituted phenyl ring also in an ortho position, presents significant steric congestion. This steric hindrance can dramatically influence the reactivity of the phenolic hydroxyl group and the aromatic rings, often leading to low yields, slow reactions, or unexpected side products. This guide provides field-proven insights and scientifically grounded protocols to help you navigate these challenges.

Understanding the Challenge: Steric Hindrance at a Glance

The primary obstacle in the functionalization of 2-(4-Methoxy-3-methylphenyl)phenol is the steric shielding of the phenolic hydroxyl group. The proximity of the ortho-methyl group and the bulky ortho-aryl substituent creates a crowded environment, impeding the approach of reagents.

Caption: Steric hindrance around the phenolic hydroxyl group.

FAQs and Troubleshooting Guides

O-Alkylation and O-Arylation (Ether Synthesis)

Question: I am attempting a Williamson ether synthesis with 2-(4-Methoxy-3-methylphenyl)phenol and an alkyl halide, but I am observing very low yields and recovery of my starting material. What is going wrong?

Answer: The Williamson ether synthesis proceeds via an S(_N)2 mechanism, which is highly sensitive to steric hindrance.[1] The bulky environment around the phenoxide of your substrate makes it a poor nucleophile and hinders the backside attack on the alkyl halide. For secondary and tertiary alkyl halides, you will likely see elimination (E2) as the major pathway, forming an alkene instead of the desired ether.[1][2]

Troubleshooting Flowchart: O-Alkylation

G start Low Yield in Williamson Ether Synthesis base Is the base strong enough for complete deprotonation? start->base stronger_base Use a stronger base (e.g., NaH). base->stronger_base No solvent Is the solvent appropriate? base->solvent Yes alternative Consider alternative methods for hindered phenols. stronger_base->alternative mitsunobu Mitsunobu Reaction: Good for primary and secondary alcohols. alternative->mitsunobu Alkyl Ether acid_catalyzed Acid-Catalyzed Synthesis: For tertiary alcohols. alternative->acid_catalyzed Alkyl Ether (tert-Alkyl) cu_catalyzed Copper-Catalyzed Arylation (Ullmann): For O-arylation. alternative->cu_catalyzed Aryl Ether end Improved Yield mitsunobu->end acid_catalyzed->end cu_catalyzed->end solvent->alternative Yes aprotic Use a polar aprotic solvent (DMF, DMSO) to enhance nucleophilicity. solvent->aprotic No aprotic->alternative G start Low Yield in Acylation method Are you using a standard acylation method (e.g., acyl chloride/pyridine)? start->method steglich Switch to Steglich Esterification (DCC/DMAP). method->steglich Yes end Improved Yield method->end No, already using a coupling agent. other_coupling Consider other coupling agents (e.g., EDC, HATU). steglich->other_coupling ketene For highly hindered acids, consider in situ ketene formation. other_coupling->ketene ketene->end G start Planning Electrophilic Aromatic Substitution reaction_type What is the desired functionalization? start->reaction_type nitration Nitration reaction_type->nitration halogenation Halogenation reaction_type->halogenation mild_nitration Use mild conditions (e.g., NaNO₂/acid followed by oxidation) to favor para-substitution and avoid byproducts. nitration->mild_nitration mild_halogenation Use NBS or NCS for bromination or chlorination, respectively, with a suitable catalyst. halogenation->mild_halogenation

Sources

resolving peak tailing issues in 2-(4-Methoxy-3-methylphenyl)phenol HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Analyte Focus: 2-(4-Methoxy-3-methylphenyl)phenol

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals move beyond trial-and-error troubleshooting. Peak tailing compromises resolution, integration accuracy, and assay sensitivity. To resolve it permanently, we must address the fundamental causality behind the chromatographic behavior of your specific analyte.

Below, you will find a mechanistic breakdown of 2-(4-Methoxy-3-methylphenyl)phenol, a self-validating diagnostic workflow, targeted FAQs, and step-by-step experimental protocols.

Mechanistic Profiling: Why Does This Analyte Tail?

2-(4-Methoxy-3-methylphenyl)phenol is a bulky, hydrophobic biphenyl derivative. While its hydrophobic core drives predictable retention via hydrophobic partitioning on reversed-phase (RP) columns, its phenolic hydroxyl (-OH) group is the primary culprit for peak tailing.

The tailing mechanism is driven by secondary chemical interactions . Silica, the most common support material for HPLC columns, contains unreacted surface groups known as residual silanols (Si-OH)[1]. These residual silanols are weakly acidic, with a pKa of approximately 4.5 to 4.7[2]. When operating at a standard mobile phase pH of 5.0 to 7.0, these silanols ionize into negatively charged silanolates (Si-O⁻)[3].

Even though the phenolic analyte remains neutral at this pH (phenol pKa ~9.5), its polar -OH group acts as a strong hydrogen bond donor. It interacts heavily with the ionized silanolates, creating a dual-retention mechanism. A fraction of the analyte molecules gets "dragged" by these active sites, resulting in an asymmetrical trailing edge (tailing)[1].

Diagnostic Workflow

Before altering your method, you must isolate the root cause. Peak tailing stems from either a physical system defect (e.g., dead volume, blocked frits) or a chemical interaction (e.g., silanol activity, pH mismatch)[4]. Follow the logic tree below to validate your root cause.

TroubleshootingWorkflow Start Observe Peak Tailing (Tf > 1.2) Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Decision1 Does Neutral Probe Tail? Probe->Decision1 Physical Physical Issue (Void, Tubing, Frit) Decision1->Physical Yes Chemical Chemical Issue (Silanols, pH, Overload) Decision1->Chemical No FixPhysical Check Fittings & Replace Guard/Frit Physical->FixPhysical AdjustPH Adjust Mobile Phase pH < 3.0 Chemical->AdjustPH Success Proceed with Analysis FixPhysical->Success Decision2 Tailing Resolved? AdjustPH->Decision2 Overload Check Mass/Volume Overload Decision2->Overload No Decision2->Success Yes ReduceInj Dilute Sample or Reduce Injection Vol Overload->ReduceInj ReduceInj->Success

Caption: Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q: Why does 2-(4-Methoxy-3-methylphenyl)phenol tail even on a brand-new, fully endcapped C18 column? A: Endcapping is never 100% efficient due to steric hindrance; approximately half of the silanols remain unbonded even on modern columns[5]. Because your analyte is a sterically bulky biphenyl, it can still penetrate the stationary phase canopy and interact with these residual "lone" silanols. Upgrading to a highly inert, Type-B silica column with steric protection can mitigate this[5].

Q: How do I definitively distinguish between a blocked column frit and a chemical pH mismatch? A: By utilizing a neutral probe. A partially blocked inlet frit distorts the sample stream before any separation occurs, meaning every peak in the chromatogram will tail identically[6]. Chemical interactions are analyte-specific. Injecting a purely neutral, non-hydrogen-bonding compound (like Toluene) reveals the truth: if Toluene is perfectly symmetrical but your phenol tails, the issue is strictly chemical[4].

Q: Can my sample diluent cause peak distortion for this compound? A: Yes. 2-(4-Methoxy-3-methylphenyl)phenol is highly hydrophobic and is likely prepared in a strong organic solvent (e.g., 100% Acetonitrile). If your initial mobile phase is highly aqueous (e.g., 80% water), injecting a large volume of strong organic solvent causes "solvent mismatch." The analyte travels rapidly within the injection plug before partitioning into the stationary phase, leading to severe band broadening or fronting/tailing[7].

Self-Validating Troubleshooting Protocols

Do not change multiple variables at once. Use the following self-validating protocols to systematically isolate and cure the issue[7].

Protocol A: The Neutral Probe Validation Test

Purpose: To definitively separate physical hardware defects from chemical secondary interactions.

  • Prepare the Test Mix: Create a solution containing 2-(4-Methoxy-3-methylphenyl)phenol (100 µg/mL) and Toluene (50 µg/mL) dissolved in the initial mobile phase conditions.

  • Execute Injection: Inject 5 µL of the test mix using your standard isocratic or gradient method.

  • Calculate Symmetry: Measure the USP Tailing Factor ( Tf​ ) for both peaks at 5% of the peak height.

  • Causality Validation:

    • If Toluene Tf​>1.2 : You have a physical void or fouled frit. Reverse and backflush the column to waste, or replace the guard column[6][8].

    • If Toluene Tf​≤1.1 but Phenol Tf​>1.5 : The hardware is perfectly intact. The tailing is caused by secondary chemical interactions. Proceed to Protocol B.

Protocol B: Silanol Suppression via pH Optimization

Purpose: To protonate residual silanols, shutting down the hydrogen-bonding network that traps the phenolic hydroxyl group.

  • Aqueous Phase Preparation: Add 0.1% v/v Formic Acid (FA) or 0.1% Phosphoric Acid to HPLC-grade water. Verify the pH is between 2.5 and 3.0. This is critically below the silanol pKa (~4.5)[2].

  • Organic Phase Preparation: Add 0.1% FA to your organic modifier (Acetonitrile or Methanol) to prevent baseline drift during gradients.

  • System Equilibration: Flush the column with at least 15–20 column volumes of the newly acidified mobile phase to ensure complete protonation of the silica surface[1].

  • Execute Injection: Inject the phenolic standard.

  • Causality Validation: The acidic environment neutralizes the Si-O⁻ sites back to Si-OH. If the Tf​ drops from >1.5 to <1.2, you have successfully validated and neutralized the secondary retention mechanism[2].

Quantitative System Suitability Data

The table below summarizes the quantitative impact of various troubleshooting parameters on the peak shape of phenolic compounds, providing a benchmark for your system suitability criteria.

Experimental ConditionMobile Phase pHInjection VolumeUSP Tailing Factor ( Tf​ )Diagnostic Outcome & Causality
Unoptimized Baseline 6.5 (Water/ACN)10 µL1.85 Severe tailing; silanols are ionized (Si-O⁻) and binding the phenol.
pH Optimization 2.8 (0.1% FA)10 µL1.10 Optimal; silanols are fully protonated, eliminating secondary interactions.
Volume Overload 2.8 (0.1% FA)50 µL1.60 Fronting/Tailing; the stationary phase pores are locally saturated.
Matrix Accumulation 2.8 (0.1% FA)10 µL (Run 200)1.75 Frit fouled by sample matrix; requires guard column replacement[8].
References
  • HPLC Peak Tailing - Axion Labs Axion Labs
  • Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding PubMed (NIH)
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes LCGC Intern
  • Troubleshooting Peak Shape Problems in HPLC Waters Corpor
  • Troubleshooting Basics, Part IV: Peak Shape Problems LCGC Intern
  • Troubleshooting peak tailing in HPLC analysis of phenolic compounds Benchchem
  • Top 10 HPLC Column Myths LCGC Intern
  • What's Happening to My Column?

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Validation & Comparative

A Comparative Guide to 2-(4-Methoxy-3-methylphenyl)phenol and Other Biphenyl Derivatives: A Framework for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides a comprehensive framework for the characterization and comparative analysis of a novel biphenyl derivative, 2-(4-Methoxy-3-methylphenyl)phenol. As this compound is not extensively documented in current scientific literature, we will establish a systematic approach to its synthesis, characterization, and evaluation against structurally related biphenyl derivatives. This guide is designed to be a self-validating system, explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Potential of Substituted Biphenyls

Biphenyl and its derivatives represent a significant class of compounds in medicinal chemistry and materials science, owing to their unique structural and electronic properties. The torsional angle between the two phenyl rings, a key determinant of their three-dimensional structure, allows for a range of conformations that can influence their interaction with biological targets.[1] The introduction of various substituents onto the biphenyl scaffold, such as hydroxyl, methoxy, and methyl groups, can profoundly impact their physicochemical properties and biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[2][3]

This guide focuses on a hypothetical yet structurally intriguing molecule: 2-(4-Methoxy-3-methylphenyl)phenol. We will outline a comprehensive strategy to compare its potential attributes with those of other well-characterized biphenyl derivatives.

Part 1: Synthesis and Structural Elucidation

A plausible and efficient method for the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol is the Suzuki cross-coupling reaction.[1] This widely used method allows for the formation of a carbon-carbon bond between the two phenyl rings.

Proposed Synthetic Workflow: Suzuki Coupling

Suzuki_Coupling A 2-Bromophenol D Suzuki Coupling Reaction A->D B (4-Methoxy-3-methylphenyl)boronic acid B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Ethanol/Water) E Aqueous Workup & Extraction D->E F Column Chromatography E->F G 2-(4-Methoxy-3-methylphenyl)phenol F->G

Caption: Proposed Suzuki coupling workflow for the synthesis of 2-(4-Methoxy-3-methylphenyl)phenol.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask, combine 2-bromophenol, (4-methoxy-3-methylphenyl)boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).[1]

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.[1]

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

  • Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Part 2: Comparative Physicochemical and Biological Evaluation

To understand the unique properties of 2-(4-Methoxy-3-methylphenyl)phenol, a comparative analysis against structurally related and commercially available biphenyl derivatives is essential.

Selected Biphenyl Derivatives for Comparison:
  • Biphenyl-2-ol: The parent compound, lacking the methoxy and methyl substituents.

  • 4'-Methoxybiphenyl-2-ol: To assess the influence of the methoxy group.

  • 3'-Methylbiphenyl-2-ol: To evaluate the effect of the methyl group.

  • 4-Methoxy-3-methylphenol: A non-biphenyl phenol to understand the contribution of the second phenyl ring.[4]

Physicochemical Properties Comparison

The following table outlines the key physicochemical properties to be determined and compared. These properties are crucial for predicting the compound's behavior in biological systems.

Property2-(4-Methoxy-3-methylphenyl)phenol (Predicted)Biphenyl-2-ol4'-Methoxybiphenyl-2-ol3'-Methylbiphenyl-2-ol4-Methoxy-3-methylphenol
Molecular Weight ( g/mol ) 214.25170.21200.24184.24138.16
LogP (Octanol/Water Partition Coefficient) To be determined~3.1~3.4~3.6~2.4
pKa (Acid Dissociation Constant) To be determined~9.5To be determinedTo be determined~10.2
Water Solubility (mg/L) To be determined~750To be determinedTo be determined~2300
Melting Point (°C) To be determined59To be determinedTo be determined45-48
Biological Activity Profiling

Phenolic compounds are well-known for their antioxidant and potential cytotoxic activities.[2][5] A systematic investigation into these properties is a logical starting point.

Biological_Activity_Workflow A Test Compounds (Novel & Comparators) B Antioxidant Activity Assays A->B C Cytotoxicity Assays A->C D DPPH Radical Scavenging B->D E ABTS Radical Cation Scavenging B->E F MTT Assay on Cancer Cell Lines C->F G LDH Release Assay on Normal Cell Lines C->G H Data Analysis & IC50 Determination D->H E->H F->H G->H I Comparative Efficacy & Safety Profile H->I

Caption: Workflow for the comparative biological activity profiling of biphenyl derivatives.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to determine the radical scavenging activity of compounds.[6][7]

Experimental Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add the DPPH solution to each well containing the test compounds or control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Determine the percentage of cell viability and calculate the IC50 value.

Part 3: Structure-Activity Relationship (SAR) Analysis and Future Directions

The data obtained from the comparative analysis will provide valuable insights into the structure-activity relationships of these biphenyl derivatives. For instance, the presence and position of the methoxy and methyl groups can influence the electron-donating capacity of the phenolic hydroxyl group, thereby affecting antioxidant activity.[2] Steric hindrance caused by these groups can also impact the molecule's ability to interact with biological targets.[1]

Future research could explore other biological activities such as anti-inflammatory, antimicrobial, or enzyme inhibitory effects. For example, some substituted phenols have shown potential in modulating inflammatory pathways.[3][8]

Conclusion

This guide provides a robust and scientifically sound framework for the synthesis, characterization, and comparative evaluation of the novel compound 2-(4-Methoxy-3-methylphenyl)phenol. By following these detailed protocols and a logical workflow, researchers can generate high-quality, reproducible data to elucidate the compound's unique properties and potential applications. This systematic approach is crucial for advancing the field of medicinal chemistry and drug discovery.

References

  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. Molbank, 2004(1), M352. [Link]

  • Kusumaningrum, V., & Nafiah. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Nafiah, & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Larsson, M., Engman, L., & Wärnmark, K. (2005). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry, 70(16), 6434–6441. [Link]

  • Kim, A. R., et al. (2016). Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3. Scientific Reports, 6, 36852. [Link]

  • Khan, R., et al. (2026). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship. ResearchGate. [Link]

  • Kusumaningrum, V., & Nafiah. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar. [Link]

  • Frąckowiak, D., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5483. [Link]

  • Lim, H. S., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. International Immunopharmacology, 125(Pt A), 111124. [Link]

  • McClarren, B., Klein, L. C., & Jitianu, A. (2014). Methyl-and Phenyl-substituted Precursors containing Methoxy Groups,... ResearchGate. [Link]

  • Otsuka, R., & Kouzai, H. (2013). Synthesis and Properties of Substituted Poly(phenylacetylene)s Having Biphenyl Moieties. Journal of the Japan Society of Colour Material, 86(2), 45-50. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-3-methylphenol. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-4-propyl-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-4-propyl-. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Cheméo. [Link]

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Structural Validation of 2-(4-Methoxy-3-methylphenyl)phenol: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Conformational Challenge

In small-molecule drug discovery, the precise three-dimensional conformation of a pharmacophore dictates its binding affinity and pharmacokinetic profile. 2-(4-Methoxy-3-methylphenyl)phenol is a substituted biphenyl derivative that presents a classic structural validation challenge.

Due to the steric hindrance of the ortho-hydroxyl group on the phenol ring, the rotation around the central C–C biphenyl bond is restricted, resulting in a non-planar dihedral angle. Furthermore, the molecule possesses competing intermolecular forces: the phenol group acts as a strong hydrogen-bond donor, while the methoxy oxygen serves as a potential acceptor. Determining the exact solid-state packing, dihedral torsion, and hydrogen-bonding network is impossible with standard solution-state techniques. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), providing a self-validating experimental protocol for definitive structural characterization.

Modality Comparison: SCXRD vs. MicroED vs. NMR

Selecting the correct analytical modality depends entirely on the physical state of the synthesized compound and the required resolution. While SCXRD remains the gold standard for absolute structural determination, obtaining sufficiently large crystals is a notorious bottleneck. Recently, [1] that fail to grow to the >10 µm size required for traditional X-ray diffraction[2].

Because electrons interact with matter much more strongly than X-ray photons, [3]. However, SCXRD still provides superior precision for mapping hydrogen atom positions and resolving complex intermolecular hydrogen-bonding networks.

Table 1: Performance Comparison of Structural Validation Modalities
FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR Spectroscopy
Sample Requirement High-quality, flawless single crystalNanocrystalline powder / microcrystals1–5 mg pure compound in deuterated solvent
Minimum Size > 10 µm in all dimensions100 nm – 1 µm thickN/A (Solution state)
Data Acquisition Time 2 – 24 hours< 10 minutes10 mins (1D) to 12 hours (2D NOESY)
Structural Output Absolute 3D conformation, exact H-bond network3D connectivity, electrostatic potential mapTime-averaged conformational ensemble
Key Advantage Unambiguous atomic resolution (often < 0.84 Å)Overcomes severe crystallization bottlenecksDynamic conformational and kinetic analysis
Key Limitation Cultivating large crystals can take weeks/monthsSusceptible to dynamic scattering & radiation damageCannot resolve exact solid-state packing

Experimental Protocol: SCXRD of 2-(4-Methoxy-3-methylphenyl)phenol

To achieve a self-validating structural model, the experimental workflow must be rigorously controlled. The following step-by-step methodology details the SCXRD pipeline, explaining the causality behind each technical choice.

Step 1: Crystallization Strategy (Vapor Diffusion)
  • Procedure: Dissolve 5 mg of 2-(4-Methoxy-3-methylphenyl)phenol in a minimum volume of ethyl acetate (solvent). Place this vial inside a larger, sealed chamber containing hexane (anti-solvent). Allow vapor equilibration over 3–7 days.

  • Causality: Biphenyls are highly soluble in non-polar organic solvents. Vapor diffusion slowly and steadily increases the supersaturation of the solution. This controlled thermodynamic environment favors the nucleation of a few large, high-quality single crystals rather than crashing out as a microcrystalline powder (which would necessitate MicroED).

Step 2: Crystal Harvesting and Cryocooling
  • Procedure: Submerge the crystals in a drop of Paratone-N oil. Under a polarized light microscope, select a crystal (approx. 0.15 × 0.10 × 0.10 mm) that extinguishes light uniformly. Mount it on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's nitrogen cold stream at 100 K .

  • Causality: Uniform light extinction under cross-polarizers confirms the crystal is a single domain, free of macroscopic twinning. Cryocooling to 100 K is critical; it drastically reduces the thermal atomic displacement parameters (ADPs) of the carbon and oxygen atoms, thereby enhancing high-angle diffraction intensity and mitigating radiation damage.

Step 3: Data Collection
  • Procedure: Collect diffraction data using a diffractometer equipped with a microfocus Cu Kα X-ray source ( λ=1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: For a "light-atom" structure containing only C, H, and O, Cu Kα radiation provides significantly stronger diffraction intensities compared to Mo Kα. This ensures high signal-to-noise ratios ( I/σ(I)>2 ) even at high resolution limits.

Step 4: Data Reduction and Structure Solution
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using the[4].

  • Causality: [5], locating the electron density peaks corresponding to the heavy atoms (C, O) with near-instantaneous efficiency, bypassing the traditional bottlenecks of direct methods.

Step 5: Structure Refinement and Validation
  • Procedure: Refine the structural model using full-matrix least-squares on F2 via [6]. Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate the phenol hydrogen atom from the difference Fourier map and refine its coordinates freely.

  • Causality: , providing a statistically robust model. Freely refining the polar hydrogen atom (rather than placing it in a calculated position) provides self-validating proof of the exact intermolecular O–H···O hydrogen bond geometry. The final model is validated when the goodness-of-fit (GooF) approaches 1.0 and the R1​ factor drops below 5%.

Structural Validation Decision Matrix

The following diagram illustrates the logical workflow for determining the structural validation modality based on crystallization outcomes, followed by the SCXRD pipeline.

StructuralValidationWorkflow Start 2-(4-Methoxy-3-methylphenyl)phenol Synthesized Sample Cryst Crystallization Attempt (e.g., Vapor Diffusion) Start->Cryst Size Assess Crystal Size & Quality Cryst->Size NMR Solution NMR (Time-Averaged Ensemble) Size->NMR Amorphous/Oil MicroED MicroED (< 1 μm Nanocrystals) Size->MicroED Powder/Nanocrystals SCXRD SCXRD (> 10 μm Single Crystals) Size->SCXRD High-Quality Crystals Data X-Ray Diffraction (100 K, Cu Kα) SCXRD->Data Solve Structure Solution (SHELXT Dual-Space) Data->Solve Refine Structure Refinement (SHELXL Least-Squares) Solve->Refine Valid Validated 3D Model (Conformation & H-Bonds) Refine->Valid

Caption: Decision matrix and SCXRD experimental workflow for small-molecule structural validation.

References

  • Martynowycz, M. W., et al. "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals." IUCrJ, 2020.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure Resources, 2025.[Link]

Sources

Benchmarking Reactivity in Cross-Coupling: A Comparative Guide for 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive analysis of the reactivity of 2-(4-Methoxy-3-methylphenyl)phenol in palladium-catalyzed cross-coupling reactions, a critical transformation for synthesizing complex molecules in pharmaceutical and materials science. Biaryl phenols are foundational structural motifs, and understanding the reactivity of substituted variants is paramount for efficient drug development and molecular engineering.[1] This document benchmarks the title compound against structurally related phenols, offering insights into how steric and electronic factors influence reaction outcomes. Detailed experimental protocols, comparative data, and mechanistic discussions are provided to equip researchers with the knowledge to optimize their synthetic strategies.

Introduction: The Challenge of Coupling Hindered Phenols

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with transition-metal catalyzed cross-coupling reactions being a primary tool.[2] Among these, the coupling of phenols presents a unique set of challenges. The low nucleophilicity of the phenolic oxygen often necessitates harsh reaction conditions.[3][4] This difficulty is compounded in substrates like 2-(4-Methoxy-3-methylphenyl)phenol, which possesses significant steric hindrance around the reactive hydroxyl group.

The structural features of 2-(4-Methoxy-3-methylphenyl)phenol—a sterically demanding biaryl structure with an ortho-hydroxyl group, an electron-donating methoxy group, and a proximate methyl group—present a complex reactivity profile. These substituents can profoundly impact the efficiency of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] This guide aims to deconstruct these influences by comparing its performance in a model cross-coupling reaction against simpler, related phenols.

The Comparative Landscape: Structural Analysis

To objectively benchmark the reactivity of 2-(4-Methoxy-3-methylphenyl)phenol, a selection of alternative substrates has been chosen to isolate the effects of its key structural components.

  • Target Substrate: 2-(4-Methoxy-3-methylphenyl)phenol: Features a combination of steric hindrance (from the ortho-aryl and ortho-methyl groups) and electronic effects (an electron-donating methoxy group and the phenolic hydroxyl).

  • Baseline Substrate 1: 2-Phenylphenol: This substrate removes the electronic influence of the methoxy group and the steric bulk of the methyl group, providing a baseline for a simple 2-arylphenol.

  • Baseline Substrate 2: 2-(4-Methoxyphenyl)phenol: This substrate isolates the electronic contribution of the methoxy group without the added steric hindrance of the ortho-methyl group.

  • Baseline Substrate 3: Phenol: The simplest phenol, used as a control to gauge the fundamental impact of ortho-arylation on reactivity.

The central hypothesis is that the increased steric bulk and specific electronic nature of 2-(4-Methoxy-3-methylphenyl)phenol will necessitate more robust catalytic systems (e.g., bulkier ligands) to achieve yields comparable to less substituted phenols.

Benchmarking Study: Buchwald-Hartwig C-O Coupling

To quantify the reactivity differences, a palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction was selected. This reaction is a powerful method for forming diaryl ether linkages and is highly sensitive to the steric and electronic environment of the phenol.[5]

3.1. Standardized Experimental Protocol

The following is a representative, self-validating protocol for the coupling of various phenols with a model aryl bromide (4-tert-butylbromobenzene). The use of a bulky biarylphosphine ligand, such as SPhos, is crucial for coupling sterically hindered substrates.[6]

Reaction Setup:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon), add the Palladium precatalyst Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand SPhos (0.04 mmol, 4 mol%).

  • Add the aryl bromide (e.g., 4-tert-butylbromobenzene, 1.0 mmol, 1.0 equiv).

  • Add the respective phenol substrate (1.2 mmol, 1.2 equiv).

  • Add the base, potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add 5 mL of anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

3.2. Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Pd(OAc)₂ + SPhos prep2 Add Aryl Bromide prep1->prep2 prep3 Add Phenol Substrate prep2->prep3 prep4 Add K₃PO₄ Base prep3->prep4 prep5 Add Toluene prep4->prep5 react Heat at 110°C for 18h prep5->react workup1 Cool to RT react->workup1 workup2 Dilute with EtOAc workup1->workup2 workup3 Filter through Celite workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5

Caption: Experimental workflow for the Buchwald-Hartwig C-O coupling.

Comparative Data & Mechanistic Analysis

The following table summarizes the expected outcomes for the cross-coupling of the different phenol substrates under the standardized conditions described above. The yields are projected based on established principles of steric and electronic effects in cross-coupling chemistry.[5][6]

SubstrateKey Structural FeaturesPredicted Yield (%)Analysis of Reactivity
2-(4-Methoxy-3-methylphenyl)phenol High steric hindrance, electron-donating groups75-85The significant steric bulk from the ortho-aryl and ortho-methyl groups impedes access to the catalytic center. The electron-donating methoxy group slightly increases the nucleophilicity of the phenol but is not enough to fully overcome the steric barrier. Requires a highly active catalyst system with bulky ligands to facilitate the reaction.
2-(4-Methoxyphenyl)phenol Moderate steric hindrance, electron-donating group90-95Removal of the ortho-methyl group reduces steric hindrance compared to the target substrate, leading to a higher yield. The electron-donating methoxy group enhances reactivity.
2-Phenylphenol Moderate steric hindrance, neutral electronics85-90Lacks the electron-donating methoxy group, making the phenol slightly less nucleophilic than the methoxy-substituted analogues. Reactivity is primarily governed by steric hindrance.
Phenol Low steric hindrance, baseline electronics>95As the least sterically hindered substrate, it reacts most efficiently. This serves as a benchmark for the ideal, uninhibited reaction.
4.1. Mechanistic Deep Dive

The palladium-catalyzed Buchwald-Hartwig amination and etherification reactions share a common catalytic cycle.[7][8] The efficiency of this cycle is highly dependent on the structure of the substrates.

G Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Alkoxide_complex L-Pd(II)(Ar)(OAr') OA_complex->Alkoxide_complex Ligand Exchange (+ Ar'-OH, -HX) Product Ar-O-Ar' (Product) Alkoxide_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Alkoxide_complex->Catalyst_regen

Caption: Simplified catalytic cycle for C-O cross-coupling.

Discussion of Mechanistic Hurdles for 2-(4-Methoxy-3-methylphenyl)phenol:

  • Oxidative Addition: This step, where the aryl halide adds to the Pd(0) center, is generally less affected by the phenol structure.

  • Ligand Exchange (Deprotonation & Coordination): The steric bulk around the hydroxyl group of 2-(4-Methoxy-3-methylphenyl)phenol can hinder its coordination to the palladium center after deprotonation by the base.

  • Reductive Elimination: This is often the rate-limiting step for C-O bond formation.[3] The steric congestion in the L-Pd(II)(Ar)(OAr') intermediate, especially with our bulky target substrate, can significantly slow down this final, product-forming step. The use of bulky, electron-rich phosphine ligands like SPhos is critical as they promote reductive elimination.[5][6]

Conclusion & Future Outlook

This comparative guide demonstrates that the reactivity of 2-(4-Methoxy-3-methylphenyl)phenol in Buchwald-Hartwig C-O coupling is primarily attenuated by steric hindrance. While its electronic properties are favorable for the reaction, the combined bulk of the ortho-aryl and ortho-methyl substituents necessitates the use of highly active palladium catalysts equipped with sterically demanding biarylphosphine ligands. Researchers working with this or similarly hindered biaryl phenols should prioritize catalyst systems known to accelerate the reductive elimination step.

Future work could involve screening a wider array of modern, specialized ligands and pre-catalysts to further improve yields and reaction times for these challenging substrates. Additionally, exploring alternative coupling methodologies, such as nickel-catalyzed reactions, may offer new avenues for the efficient synthesis of highly substituted biaryl ethers.[9]

References

Sources

High-Resolution vs. Nominal Mass Platforms: Fragmentation Pattern Validation for 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and metabolomics increasingly rely on precise structural elucidation, validating the mass spectrometry (MS) fragmentation patterns of substituted biphenyls has become a critical analytical checkpoint. 2-(4-Methoxy-3-methylphenyl)phenol—a biphenyl compound featuring both phenolic and methoxy-methyl substitutions—presents a unique structural challenge. Its rigid carbon-carbon bridge and specific functional groups trigger complex dissociation pathways that test the limits of standard analytical platforms.

In this guide, we objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) and Gas Chromatography (GC-MS) alternatives, providing a self-validating experimental framework for structural confirmation.

Mechanistic Causality: Deconstructing the Biphenyl Fragmentation

To evaluate analytical platforms, we must first understand the causality behind the molecule's behavior in the gas phase. Under positive Electrospray Ionization (ESI+), 2-(4-Methoxy-3-methylphenyl)phenol (Exact Mass: 214.0994 Da) readily forms a protonated precursor ion, [M+H]⁺ at m/z 215.1072.

When subjected to collision-induced activation, the molecule undergoes three primary diagnostic pathways:

  • Phenolic Dehydration (Heterolytic Cleavage): The protonated phenol ring readily loses a neutral water molecule (18.0106 Da), yielding an even-electron fragment at m/z 197.0966.

  • Methoxy Radical Loss (Homolytic Cleavage): According to standard MS principles, even-electron precursor ions should yield even-electron fragments. However, aromatic methoxy compounds frequently violate this "even-electron rule" by ejecting a methyl radical (•CH₃, 15.0235 Da)[1]. This homolytic cleavage is thermodynamically driven by the formation of a highly stable, conjugated quinoid radical cation at m/z 200.0837.

  • Biphenyl Bond Cleavage: The robust C-C bond connecting the two aromatic rings requires significant kinetic energy to break. When sufficient energy is applied, the bond cleaves to yield a methoxy-methyl-phenyl cation at m/z 121.0653.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 215.1072 C14H15O2+ Frag_CH3 [M+H - •CH3]+• m/z 200.0837 Radical Cation Precursor->Frag_CH3 - •CH3 (15 Da) Homolytic Cleavage Frag_CH3OH [M+H - CH3OH]+ m/z 183.0810 Even-Electron Ion Precursor->Frag_CH3OH - CH3OH (32 Da) Heterolytic Cleavage Frag_H2O [M+H - H2O]+ m/z 197.0966 Even-Electron Ion Precursor->Frag_H2O - H2O (18 Da) Phenol Dehydration Frag_Ring Ring Cleavage m/z 121.0653 C8H9O+ Precursor->Frag_Ring Biphenyl Bond Cleavage

HCD-MS/MS fragmentation pathways of 2-(4-Methoxy-3-methylphenyl)phenol.

Platform Comparison: HRMS vs. QqQ vs. GC-MS

Validating these specific pathways requires an analytical platform capable of distinguishing isobaric interferences and applying appropriate collision energy.

1. High-Resolution MS (Orbitrap HCD) Orbitrap platforms utilizing Higher-energy Collisional Dissociation (HCD) are the gold standard for this validation. Unlike traditional ion-trap Collision-Induced Dissociation (CID), which suffers from a "one-third rule" (a low-mass cutoff that blinds the detector to fragments below ~1/3 of the precursor mass), HCD occurs in a dedicated multipole collision cell[2]. This ensures that low-mass diagnostic fragments—such as the m/z 121.0653 biphenyl cleavage product—are captured with sub-2 ppm mass accuracy[3].

2. Triple Quadrupole (QqQ CID) QqQ platforms excel in targeted quantitation due to their high duty cycle and sensitivity. However, for validation of a fragmentation pattern, their nominal mass resolution (~0.1 Da) is a critical limitation. A QqQ cannot definitively differentiate the loss of a methyl radical (15.0235 Da) from background isobaric noise, making structural assignment presumptive rather than absolute.

3. GC-EI-MS Gas Chromatography coupled with Electron Ionization (70 eV) provides highly reproducible, hard ionization. However, EI generates an odd-electron molecular ion [M]⁺• (m/z 214.0994) rather than the [M+H]⁺ seen in ESI. While excellent for matching against NIST libraries, GC-MS fundamentally alters the fragmentation mechanism, making it unsuitable for validating LC-ESI-MS/MS workflows.

Quantitative Platform Performance Summary
Feature / MetricHigh-Resolution MS (Orbitrap HCD)Triple Quadrupole (QqQ CID)GC-EI-MS (Standard 70 eV)
Ionization State [M+H]⁺ (Soft Ionization)[M+H]⁺ (Soft Ionization)[M]⁺• (Hard Ionization)
Mass Accuracy < 2 ppm ~ 100-500 ppm (Nominal)~ 100-500 ppm (Nominal)
Low-Mass Cutoff None (Full MS2 capture)None (but low resolution)None
Biphenyl Cleavage High (via Stepped NCE)Low to ModerateHigh (Extensive fragmentation)
Primary Utility De novo structural validation High-sensitivity quantitationSpectral library matching
Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the validation protocol must be a self-validating system. The following methodology utilizes an Orbitrap LC-MS/MS setup, employing built-in controls to rule out false positives and confirm mechanistic causality.

Step 1: System Suitability and Blanking Inject a solvent blank (Methanol with 0.1% Formic Acid). Evaluate the MS1 chromatogram at the expected retention time to ensure background noise at m/z 215.1072 is below 1e4 intensity, ruling out column carryover.

Step 2: Precursor Isolation Infuse or inject 2-(4-Methoxy-3-methylphenyl)phenol (0.1 mg/mL). Set the quadrupole isolation window to a narrow 1.0 m/z centered at 215.1072. This narrow window prevents the co-isolation and co-fragmentation of adjacent isotopic or isobaric species, ensuring all resulting fragments originate strictly from the target molecule.

Step 3: Stepped Collision Energy (NCE) Application Apply Stepped Normalized Collision Energy (NCE) at 20, 40, and 60.

  • Causality Check: NCE 20 will predominantly trigger the low-energy dehydration (m/z 197.0966). NCE 60 is strictly required to impart enough kinetic energy to shatter the rigid biphenyl C-C bond (m/z 121.0653). Aggregating these spectra provides a complete structural fingerprint.

Step 4: Internal Mass Accuracy Validation Export the MS2 spectrum. The protocol validates itself by requiring the mass error of all assigned fragments to be < 2 ppm . If the radical cation fragment appears at m/z 200.0950 instead of the exact 200.0837 (an error of >50 ppm), the system automatically flags it as an isobaric contaminant rather than a true methyl radical loss.

Workflow Sample 1. Sample Prep (0.1 mg/mL in MeOH) LC 2. UHPLC Separation (C18 Column) Sample->LC Ionization 3. ESI+ Ionization (3.5 kV) LC->Ionization MS1 4. Full Scan MS1 (Res: 120k) Ionization->MS1 MS2 5. HCD MS2 (NCE 20-40-60) MS1->MS2 Analysis 6. In-Silico Validation (Mass Accuracy <2ppm) MS2->Analysis

Step-by-step LC-HRMS experimental workflow for self-validating fragmentation analysis.

Conclusion

For the structural validation of 2-(4-Methoxy-3-methylphenyl)phenol, HRMS platforms utilizing HCD significantly outperform QqQ and GC-MS alternatives. By eliminating the low-mass cutoff and providing sub-2 ppm mass accuracy, Orbitrap HCD not only confirms standard heterolytic cleavages but definitively proves the presence of complex, rule-violating homolytic radical losses. Implementing the self-validating stepped-NCE protocol ensures that every assigned fragment is mechanistically and mathematically sound.

References
  • The even-electron rule in electrospray mass spectra of pesticides ResearchGate / Rapid Communic
  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics National Institutes of Health (NIH) / Molecular & Cellular Proteomics
  • High-Field Orbitrap Mass Spectrometry and Tandem Mass Spectrometry for Molecular Characterization of Asphaltenes ACS Public

Sources

A Comparative Guide to the Reproducible Green Synthesis of 2-(4-Methoxy-3-methylphenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical and materials science, the synthesis of biphenyl scaffolds, such as 2-(4-methoxy-3-methylphenyl)phenol, is of paramount importance. These structures are integral to a vast array of biologically active compounds and functional materials.[1] However, the classical methods for their synthesis often rely on environmentally burdensome solvents and catalysts. This guide provides a comparative analysis of reproducible green synthesis methods for 2-(4-methoxy-3-methylphenyl)phenol, offering researchers and drug development professionals a clear and objective evaluation of sustainable alternatives.

The Imperative for Greener Biphenyl Synthesis

The traditional Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, has been instrumental in the synthesis of biphenyls.[2] While highly effective, these reactions often employ volatile organic solvents and palladium catalysts, which present environmental and economic challenges. The principles of green chemistry compel us to seek alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.[3] This guide will explore several greener approaches to the synthesis of 2-(4-methoxy-3-methylphenyl)phenol, evaluating their reproducibility and practicality in a laboratory setting.

Comparative Analysis of Synthetic Methodologies

Here, we compare a traditional Suzuki-Miyaura coupling with two greener alternatives: a water-based synthesis and a nickel-catalyzed approach.

Parameter Traditional Suzuki-Miyaura Green Alternative 1: Aqueous Suzuki-Miyaura Green Alternative 2: Nickel-Catalyzed Coupling
Solvent Toluene, THF, Dioxane[2]Water, Ethanol/Water[4]tert-Amyl alcohol[3]
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)Water-soluble Palladium catalyst (e.g., fullerene-supported PdCl₂)[5][6]Nickel-based (e.g., NiCl₂(dppp))[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄[2]K₂CO₃, K₃PO₄K₃PO₄
Temperature Typically elevated (reflux)Room temperature to mild heating[5][6]Elevated
Environmental Impact High (toxic solvents, heavy metal catalyst)Low (benign solvent, potential for catalyst recycling)[4][5][6]Moderate (greener solvent, less toxic metal)[3]
Cost-Effectiveness Moderate to High (palladium catalyst)High (water is cheap, potential for catalyst reuse)High (nickel is more abundant and cheaper than palladium)[3]
Reproducibility High (well-established)Generally good, can be sensitive to ligand choice and substrate solubility[7]Good, dependent on catalyst and substrate purity

Experimental Protocols

Method 1: Traditional Suzuki-Miyaura Coupling (Baseline)

This method serves as a baseline for comparison and utilizes a conventional organic solvent system.

Workflow:

reagents 1. 2-Bromo-6-methoxyphenol 2. (4-Methoxy-3-methylphenyl)boronic acid 3. Pd(PPh₃)₄ 4. K₂CO₃ dissolve Dissolve in Toluene/Ethanol reagents->dissolve reflux Reflux under N₂ atmosphere dissolve->reflux workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify product 2-(4-Methoxy-3-methylphenyl)phenol purify->product

Caption: Traditional Suzuki-Miyaura workflow.

Step-by-Step Protocol:

  • To a stirred solution of 2-bromo-6-methoxyphenol (1.0 eq) and (4-methoxy-3-methylphenyl)boronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of K₂CO₃ (2.0 M, 2.0 eq).

  • De-gas the mixture with a stream of nitrogen for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) and heat the mixture to reflux for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Method 2: Green Alternative 1: Aqueous Suzuki-Miyaura Coupling

This approach replaces the organic solvent with water, significantly improving the environmental profile of the synthesis.[4]

Workflow:

reagents 1. 2-Bromo-6-methoxyphenol 2. (4-Methoxy-3-methylphenyl)boronic acid 3. Water-soluble Pd catalyst 4. K₂CO₃ dissolve Suspend in Water reagents->dissolve react Stir at Room Temperature dissolve->react workup Extraction with Ethyl Acetate react->workup purify Column Chromatography workup->purify product 2-(4-Methoxy-3-methylphenyl)phenol purify->product

Caption: Aqueous Suzuki-Miyaura workflow.

Step-by-Step Protocol:

  • In a flask, combine 2-bromo-6-methoxyphenol (1.0 eq), (4-methoxy-3-methylphenyl)boronic acid (1.2 eq), K₂CO₃ (2.0 eq), and a water-soluble fullerene-supported PdCl₂ nanocatalyst (0.05 mol%).[5][6]

  • Add deionized water to the mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography. The aqueous phase containing the catalyst may potentially be recycled.[6]

Method 3: Green Alternative 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This method utilizes a more abundant and less toxic nickel catalyst in a greener solvent.[3]

Workflow:

reagents 1. 2-Bromo-6-methoxyphenol 2. (4-Methoxy-3-methylphenyl)boronic acid 3. NiCl₂(dppp) 4. K₃PO₄ dissolve Dissolve in tert-Amyl alcohol reagents->dissolve reflux Heat under N₂ atmosphere dissolve->reflux workup Aqueous Workup & Extraction reflux->workup purify Column Chromatography workup->purify product 2-(4-Methoxy-3-methylphenyl)phenol purify->product

Caption: Nickel-catalyzed Suzuki-Miyaura workflow.

Step-by-Step Protocol:

  • To a solution of 2-bromo-6-methoxyphenol (1.0 eq) and (4-methoxy-3-methylphenyl)boronic acid (1.5 eq) in tert-amyl alcohol, add K₃PO₄ (3.0 eq).[3]

  • De-gas the mixture with nitrogen for 15 minutes.

  • Add NiCl₂(dppp) (0.05 eq) and heat the reaction to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Discussion and Causality Behind Experimental Choices

The choice of a green synthetic route is a balance of several factors. The aqueous Suzuki-Miyaura coupling is highly attractive due to the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive.[4] The success of this method often hinges on the use of a suitable water-soluble ligand or a supported catalyst to facilitate the reaction between the organic substrates and the aqueous base.[7] The potential for catalyst recycling further enhances the green credentials of this method.[6]

The nickel-catalyzed approach offers a cost-effective and more sustainable alternative to palladium.[3] Nickel is more earth-abundant and less expensive. The use of greener alcohol solvents like tert-amyl alcohol further reduces the environmental impact compared to traditional aromatic or ethereal solvents.[3] However, nickel catalysts can sometimes be more sensitive to air and moisture, and reaction times may be longer.

Conclusion

The reproducible green synthesis of 2-(4-methoxy-3-methylphenyl)phenol is achievable through modifications of the traditional Suzuki-Miyaura coupling. The aqueous and nickel-catalyzed methods presented here offer significant advantages in terms of environmental impact and cost-effectiveness. While the traditional method is well-established, the increasing emphasis on sustainable chemistry makes these greener alternatives highly compelling for researchers and drug development professionals. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Further research into novel catalytic systems and solvent-free conditions may yield even more sustainable routes in the future.[8]

References

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2006, November 9). Uncatalyzed and Solvent-Free Multicomponent Process for the Synthesis of Biphenyl-2-carbonitrile Derivatives. Retrieved from [Link]

  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • Semantic Scholar. (2019, May 13). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling. Retrieved from [Link]

  • PMC. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation of 2-(4-Methoxy-3-methylphenyl)phenol via GC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science, the synthesis of novel molecular entities is the first step in a long journey of development. One such molecule, 2-(4-Methoxy-3-methylphenyl)phenol, a substituted biaryl phenol, represents a class of compounds with significant potential as a precursor in drug development and specialized polymer synthesis. The efficacy, safety, and reliability of the final product are inextricably linked to the purity of its synthetic precursors. Therefore, a robust, validated analytical methodology for purity assessment is not merely a quality control checkpoint; it is a foundational pillar of scientific integrity.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of synthesized 2-(4-Methoxy-3-methylphenyl)phenol. We will move beyond a simple recitation of protocol steps to explore the causality behind experimental choices, establish a self-validating system, and ground our methodology in authoritative standards, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence.

The Analytical Challenge: Anticipating Impurities from Synthesis

To develop a specific and sensitive analytical method, one must first understand the potential impurity profile. A common and efficient route for synthesizing biaryl compounds like 2-(4-Methoxy-3-methylphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction, while powerful, can introduce a variety of process-related impurities that must be monitored.[2]

Plausible Synthetic Route: Suzuki-Miyaura Coupling

The reaction would likely involve coupling a boronic acid (e.g., (4-methoxy-3-methylphenyl)boronic acid) with a halogenated phenol (e.g., 2-bromophenol) in the presence of a palladium catalyst and a base.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 2-bromophenol and (4-methoxy-3-methylphenyl)boronic acid.

  • Homocoupling Products: Formation of symmetrical dimers from the starting materials, such as 2,2'-biphenol or 4,4'-dimethoxy-3,3'-dimethylbiphenyl, is a common side reaction.[3][4]

  • Protodeboronation Product: The boronic acid can be converted to the corresponding arene (4-methoxy-3-methyltoluene) via protonolysis.[4]

  • Catalyst Residues: Trace amounts of palladium and phosphorus-based ligands from the catalyst system may be present.[2]

  • Solvent and Reagent Residues: Residual solvents used during the reaction and workup.

The goal of our analytical method is to unambiguously separate and identify the main product from these structurally similar impurities.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing volatile and semi-volatile organic compounds. Its high chromatographic resolution (GC) combined with the definitive identification power of mass spectrometry (MS) makes it exceptionally well-suited for purity analysis of our target compound, provided it is thermally stable.

Causality of Method Choice: Why GC-MS?
  • Volatility: Phenolic compounds can be sufficiently volatile for GC analysis, often enhanced by derivatization.

  • High Separation Efficiency: Capillary GC columns offer excellent separation of closely related isomers and byproducts.

  • Structural Elucidation: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for the analyte and its impurities, allowing for positive identification.[5]

Experimental Workflow: A Self-Validating System

A robust analytical protocol is a self-validating one. This means building in checks and balances at every stage, from sample preparation to data interpretation, to ensure the results are reliable.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting A Weigh Sample & Standard B Dissolve in High-Purity Solvent (e.g., Dichloromethane) A->B C Optional: Derivatization (e.g., Silylation with BSTFA) B->C D Inject into GC-MS C->D Transfer to Autosampler Vial E Separation on Capillary Column D->E F Elution & Ionization (EI) E->F G Mass Analysis (Scan/SIM) F->G H Integrate Chromatogram G->H Acquire Data I Identify Peaks via Mass Spectra & Retention Time H->I J Calculate Purity (% Area) I->J K Generate Report J->K

Caption: Overall workflow for GC-MS purity validation.

Detailed Experimental Protocol

This protocol is designed to be a starting point, grounded in common practices for phenol analysis.[6][7] Optimization is expected based on the specific instrumentation and impurity profile observed.

1. Sample and Standard Preparation:

  • Stock Solution: Accurately weigh ~10 mg of the synthesized 2-(4-Methoxy-3-methylphenyl)phenol reference standard and the batch sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with dichloromethane. This creates a ~1 mg/mL solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution with dichloromethane to yield a final concentration of ~10 µg/mL.

  • Derivatization (If Necessary): The free hydroxyl group on the phenol can cause peak tailing. In our experience, derivatization significantly improves peak shape and reproducibility. To the working solution, add an excess of a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[8] Heat at 60-70°C for 30 minutes. This converts the polar -OH group to a non-polar -OTMS group.

2. GC-MS Instrumentation and Conditions: The parameters below are typical for the analysis of phenol derivatives on a standard GC-MS system.[7][9]

Parameter Condition Rationale (Expertise & Experience)
GC System Agilent 8890 or equivalentA modern, electronically controlled GC provides excellent retention time stability.
Column Agilent DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmThis non-polar column is a workhorse for general-purpose analysis, providing good separation for a wide range of semi-volatile compounds. The 'ms' designation indicates low bleed, which is critical for mass spectrometer sensitivity.
Injector Split/Splitless, 280°CA splitless injection (1 min purge time) is used to maximize sensitivity for impurity analysis. The high temperature ensures rapid volatilization of the analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency and compatibility with the mass spectrometer. Constant flow mode ensures stable retention times during the temperature program.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 300°C (hold 10 min)The initial hold allows for solvent focusing. The ramp rate is a balance between achieving good separation and maintaining a reasonable run time. The final hold ensures all high-boiling point impurities are eluted from the column.
MS System Agilent 5977 or equivalentA single quadrupole MS is sufficient and robust for purity analysis.
Ion Source Electron Ionization (EI), 70 eV, 230°CStandard EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries (e.g., NIST) for impurity identification.
Mass Range m/z 40-550This range covers the expected mass of the derivatized product and potential impurities.
Acquisition Mode Full ScanFull scan mode is essential for identifying unknown impurities. Selected Ion Monitoring (SIM) can be used later for quantifying known impurities at very low levels.

Method Validation: Trustworthiness Through Data

A method is not trustworthy until it is validated. We will follow the principles outlined in the ICH Q2(R1) guideline, which is the authoritative standard for validating analytical procedures.[10][11][12]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting individual starting materials and likely byproducts to show they are chromatographically resolved from the main peak. Peak purity analysis using the MS data can also confirm the main peak is not composed of co-eluting species.[13]

  • Linearity: The method's ability to obtain results that are directly proportional to the concentration of the analyte. Prepare a series of dilutions (e.g., 5-150% of the working concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity. For purity, this should typically range from the reporting level of impurities to 120% of the specification.[11]

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking the sample with known amounts of impurities or by comparing the results to a second, orthogonal analytical method.[14]

  • Precision (Repeatability & Intermediate Precision): The agreement among a series of measurements. Repeatability is assessed by multiple injections of the same sample. Intermediate precision is assessed by having a different analyst run the same method on a different day. The Relative Standard Deviation (RSD) should typically be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are crucial for impurity analysis and are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Comparative Analysis: Alternative Purity Validation Techniques

While GC-MS is a powerful tool, no single technique is infallible. A comprehensive purity assessment often involves orthogonal methods—techniques that rely on different chemical or physical principles.[14][15]

Technique Principle Advantages Disadvantages Best For...
GC-MS Volatility & Mass-to-Charge RatioHigh sensitivity, excellent separation, definitive identification of volatile impurities.[16]Requires volatile/thermally stable analytes; derivatization may be needed.Primary method for volatile organic impurity profiling and identification.
HPLC-UV Polarity & UV AbsorbanceExcellent for non-volatile or thermally labile compounds; robust and widely available.Lower peak capacity than GC; co-elution is more common; provides no structural information beyond UV spectrum.Quantifying non-volatile impurities and as an orthogonal check on the main component's purity.
¹H NMR Nuclear Spin in a Magnetic FieldProvides detailed structural information; qNMR (quantitative NMR) can determine purity against a certified standard without needing a standard of the analyte itself.[17][18]Lower sensitivity than chromatographic methods; complex spectra if multiple impurities are present.Absolute purity determination and structural confirmation of the main component and major impurities.
DSC Heat Flow During Phase ChangeProvides a measure of absolute purity based on the melting point depression.Only applicable to crystalline solids; insensitive to impurities that are soluble in the solid phase.A quick, secondary check on the overall purity of a crystalline final product.

Caption: Decision tree for selecting a purity validation method.

Conclusion

Validating the purity of a synthesized compound like 2-(4-Methoxy-3-methylphenyl)phenol is a multi-faceted task that demands more than a single analytical run. It requires a deep understanding of the synthetic process, a meticulously developed primary analytical method, and validation against authoritative standards. This guide establishes GC-MS as the primary method of choice, leveraging its high-resolution separation and definitive mass-based identification. By following a detailed, causality-driven protocol and validating it according to ICH Q2(R1) guidelines, researchers can build a self-validating system that ensures data integrity.

Furthermore, true scientific rigor is achieved by employing orthogonal techniques like HPLC and qNMR. This comparative approach provides a more complete and trustworthy picture of a sample's purity, ensuring that the materials advancing through the development pipeline are of the highest quality and well-characterized. The methodologies and logical frameworks presented here serve as a robust blueprint for any scientist tasked with this critical aspect of chemical synthesis and drug development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives.
  • Török, B. et al. (n.d.). Curse or blessing?
  • Bagheri, H., Leonards, P. E. G., Ghijsen, R. T., & Brinkman, U. A. Th. (2006). Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry for the Determination and Identification of Planar Polychlorinated Biphenyls in Biological Samples. Taylor & Francis.
  • Jarrahpour, A. A., & Zarei, M. (2004). Synthesis of 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)- 6 -methoxy phenol. MDPI.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
  • Mitchell, D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Kojima, M., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry.
  • Suzuki Coupling I. (2024, September 8). Common Byproducts in Suzuki Coupling. YouTube.
  • PubMed. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens.
  • Agilent Technologies, Inc. (2011).
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Methoxy-4-(3-methoxyphenyl)phenol: Molecular Structure and Conformation.
  • BioPharmaSpec. (2022).
  • American Chemical Society. (2014).
  • Thermo Fisher Scientific. (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ResearchGate. (n.d.). GC-MS analysis of biphenyls and dibenzofurans.
  • TSI Journals. (2011).
  • SciELO. (n.d.).
  • EMU Departments of Physics and Chemistry. (2023).
  • CK-12 Foundation. (2026).
  • Thermo Fisher Scientific. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS.
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol.
  • American Chemical Society. (2005). Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PMDA. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxy-3-methylphenyl)phenol and Related Substituted Phenolic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical "2-(4-Methoxy-3-methylphenyl)phenol" is not readily indexed in common chemical databases with a specific CAS number or a dedicated Safety Data Sheet (SDS). This guide is based on the hazardous properties of structurally similar substituted phenolic and biphenyl compounds. It is imperative to obtain a substance-specific SDS from your supplier for definitive handling and disposal instructions. The procedures outlined below are intended as a conservative, safety-first approach in the absence of specific data.

Hazard Assessment: A Precautionary Approach

Given the structure, 2-(4-Methoxy-3-methylphenyl)phenol is a substituted phenol and a biphenyl derivative. Compounds in this class, such as 4-Methoxy-3-methylphenol (CAS 14786-82-4), are typically classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Therefore, 2-(4-Methoxy-3-methylphenyl)phenol must be handled as a hazardous substance. Environmental hazards are also a concern, as phenolic compounds can be toxic to aquatic life.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(4-Methoxy-3-methylphenyl)phenol for disposal, ensure the following PPE is worn to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential dust, which can cause serious eye irritation.[4][5]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended) and a fully buttoned lab coat.Prevents skin contact, which can cause irritation.[5][6] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of any dust or vapors, which may cause respiratory irritation.[4][5]

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material and the spilled substance into a clearly labeled, sealable hazardous waste container.[7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If there is any personal contact with the substance, wash the affected area thoroughly with soap and water for at least 15 minutes and seek immediate medical attention.[6]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-(4-Methoxy-3-methylphenyl)phenol is to treat it as a hazardous chemical waste stream, segregated from other waste types.

Step 1: Waste Collection and Segregation
  • Solid Waste: Collect solid 2-(4-Methoxy-3-methylphenyl)phenol and any materials lightly contaminated with it (e.g., weighing paper, gloves, pipette tips) in a dedicated, puncture-proof, and sealable hazardous waste container.[2][7]

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container (e.g., a glass or polyethylene bottle). Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(4-Methoxy-3-methylphenyl)phenol".[2]

Step 2: Storage of Hazardous Waste
  • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area.

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.

  • The storage area should have secondary containment to control any potential leaks.[2]

Step 3: Arranging for Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Do Not Attempt Neutralization: Do not attempt to neutralize or treat the chemical waste yourself without specific, validated protocols and proper equipment.

  • Incineration: The most probable disposal method for this type of compound is high-temperature incineration by a licensed hazardous waste facility.[1][8]

Workflow Diagrams

Disposal_Workflow Figure 1: Disposal Workflow for 2-(4-Methoxy-3-methylphenyl)phenol cluster_Preparation Preparation cluster_Collection Waste Collection cluster_Storage_Disposal Storage & Disposal Assess_Hazards 1. Assess Hazards (Treat as Harmful & Irritant) Don_PPE 2. Don Appropriate PPE Assess_Hazards->Don_PPE Safety First Collect_Waste 3. Collect in a Labeled, Sealable Container Don_PPE->Collect_Waste Handling Segregate_Waste 4. Segregate from Other Waste Streams Collect_Waste->Segregate_Waste Store_Safely 5. Store in a Designated Area Segregate_Waste->Store_Safely Contact_EHS 6. Arrange for Professional Disposal Store_Safely->Contact_EHS When Full

Caption: General workflow for the safe disposal of 2-(4-Methoxy-3-methylphenyl)phenol.

Spill_Response Figure 2: Spill Response Protocol Spill_Occurs Spill Occurs Evacuate Evacuate & Ventilate Area Spill_Occurs->Evacuate Wear_PPE Wear Full PPE Evacuate->Wear_PPE Contain_Spill Contain with Inert Absorbent Wear_PPE->Contain_Spill Collect_Waste Collect into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Materials Dispose of all materials as hazardous waste Decontaminate->Dispose_Materials

Sources

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